Zolmitriptan N-Oxide
Description
Structure
3D Structure
Properties
CAS No. |
251451-30-6 |
|---|---|
Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide |
InChI |
InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1 |
InChI Key |
GZYCQRZFJIZOKU-ZDUSSCGKSA-N |
Isomeric SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)[O-] |
Canonical SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-] |
Pictograms |
Irritant |
Synonyms |
(4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinone; |
Origin of Product |
United States |
Foundational & Exploratory
Zolmitriptan N-Oxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Zolmitriptan (B1197) N-Oxide, a primary metabolite of the anti-migraine drug Zolmitriptan.
Chemical Structure and Physicochemical Properties
Zolmitriptan N-Oxide, identified as an inactive human metabolite of Zolmitriptan, is formed through the oxidation of the dimethylamino group of the parent molecule.[1][2][3] Its chemical identity and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide | [4] |
| Synonyms | (4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinon; Zolmitriptan USP Related Compound E | [5] |
| CAS Number | 251451-30-6 | |
| Molecular Formula | C₁₆H₂₁N₃O₃ | |
| Molecular Weight | 303.36 g/mol | |
| Melting Point | >185°C (decomposes) | N/A |
| Solubility | Slightly soluble in Methanol and Water | N/A |
| pKa (Predicted) | 12.55 ± 0.40 | N/A |
| SMILES | C--INVALID-LINK--([O-])CCc1c[nH]c2ccc(C[C@H]3COC(=O)N3)cc12 | N/A |
| InChI | InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1 |
Metabolic Pathway of Zolmitriptan
Zolmitriptan undergoes extensive hepatic metabolism to three major metabolites. The cytochrome P450 enzyme CYP1A2 and monoamine oxidase A (MAO-A) are the primary enzymes involved in its transformation. Two of these metabolites, this compound and an indole (B1671886) acetic acid derivative, are pharmacologically inactive. The third, N-desmethyl-zolmitriptan, is an active metabolite with a higher potency for the 5-HT1B/1D receptors than the parent compound.
Caption: Metabolic conversion of Zolmitriptan to its primary metabolites.
Pharmacological Profile
This compound is considered an inactive metabolite and does not contribute to the therapeutic effects of Zolmitriptan. The pharmacological activity of the parent drug is attributed to its agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors. This interaction leads to cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release in the trigeminal system, thereby alleviating migraine symptoms.
Caption: Simplified signaling pathway of Zolmitriptan via 5-HT1B/1D receptors.
Experimental Protocols
Synthesis
This compound is primarily formed as a metabolite. While specific, large-scale chemical synthesis protocols are not widely published, it can be prepared through the oxidation of Zolmitriptan. A general approach involves the reaction of Zolmitriptan with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent like dichloromethane (B109758) or methanol. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or HPLC.
The synthesis of the parent compound, Zolmitriptan, is well-documented and often involves the Fischer indole synthesis.
Analytical Methodology: HPLC with Coulometric Detection
A validated method for the simultaneous measurement of Zolmitriptan, N-desmethylzolmitriptan, and this compound in human plasma has been described. This method utilizes high-performance liquid chromatography (HPLC) with coulometric detection.
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Extraction | Solid-Phase Extraction (SPE) from plasma |
| Chromatography | Isocratic reversed-phase HPLC |
| Detection | Coulometric end-point detection |
| Linear Range | 2-20 ng/ml for Zolmitriptan and its metabolites |
| Assay Sensitivity | 0.5 ng for each analyte |
| Mean Recovery | Zolmitriptan: 87%, N-desmethylzolmitriptan: 58%, this compound: 77% |
Detailed Protocol Outline:
-
Sample Preparation: Extraction of Zolmitriptan, its metabolites, and an internal standard from plasma using a solid-phase extraction (SPE) cartridge.
-
Chromatographic Separation: Injection of the extracted sample onto a reversed-phase HPLC column. An isocratic mobile phase is used to separate the compounds.
-
Detection: The eluent from the column passes through a coulometric detector, which provides high sensitivity for the electrochemical detection of the analytes.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a standard curve, which is linear over the range of 2-20 ng/ml.
Caption: General workflow for the HPLC-based analysis of this compound.
Conclusion
This compound is a key, though inactive, metabolite in the pharmacokinetic profile of Zolmitriptan. Understanding its structure, properties, and analytical detection methods is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies of Zolmitriptan. The provided methodologies and data serve as a valuable resource for researchers in the fields of pharmaceutical analysis, drug metabolism, and clinical pharmacology. resource for researchers in the fields of pharmaceutical analysis, drug metabolism, and clinical pharmacology.
References
- 1. Zolmitriptan | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zolmitriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The clinical pharmacokinetics of zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H21N3O3 | CID 25241756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Zolmitriptan ODT: Package Insert / Prescribing Info / MOA [drugs.com]
The Role of Zolmitriptan N-Oxide in the Metabolic Landscape of Zolmitriptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolmitriptan (B1197), a selective serotonin (B10506) 5-HT1B/1D receptor agonist, is a widely prescribed medication for the acute treatment of migraine headaches. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. While the active metabolite, N-desmethyl-zolmitriptan, has garnered significant attention for its contribution to the drug's overall effect, a comprehensive understanding of the entire metabolic profile is crucial for drug development and clinical pharmacology. This technical guide provides an in-depth exploration of the role of Zolmitriptan N-Oxide, an inactive metabolite, within the broader context of zolmitriptan's metabolism. We will delve into the quantitative pharmacokinetics, detailed experimental methodologies for its study, and the enzymatic pathways governing its formation.
Metabolic Pathways of Zolmitriptan
Zolmitriptan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system and monoamine oxidase A (MAO-A), leading to the formation of three principal metabolites.[1][2] Two-thirds of the parent compound is converted to the pharmacologically active N-desmethyl-zolmitriptan. The remaining one-third is metabolized into two inactive metabolites: this compound and an indole (B1671886) acetic acid derivative.[1]
The Inactive Metabolite: this compound
This compound is consistently identified as a major but inactive metabolite of zolmitriptan.[1][2] Its formation represents a significant clearance pathway for the parent drug. While it does not contribute to the therapeutic effect of zolmitriptan, its quantification is essential for a complete pharmacokinetic profile and for understanding the overall disposition of the drug.
Quantitative Pharmacokinetics
A thorough understanding of the pharmacokinetic properties of zolmitriptan and its metabolites is paramount for optimizing dosing regimens and predicting potential drug-drug interactions. The following table summarizes key pharmacokinetic parameters for zolmitriptan and its major metabolites following oral administration.
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| Zolmitriptan | 4.9 ± 2.1 | 2.0 (1.0 - 5.0) | 19.5 ± 8.0 | 2.8 ± 0.6 |
| N-desmethyl-zolmitriptan | 2.4 ± 1.1 | 3.0 (1.0 - 8.0) | 19.7 ± 9.1 | 3.0 ± 0.7 |
| This compound | 1.1 ± 0.5 | 4.0 (1.0 - 8.0) | 11.3 ± 4.5 | 5.1 ± 1.3 |
| Indole Acetic Acid | 23.9 ± 11.5 | 4.0 (2.0 - 8.0) | 156.4 ± 61.3 | 2.6 ± 0.5 |
Data presented as mean ± standard deviation or median (range). Data compiled from various pharmacokinetic studies in healthy volunteers.
Experimental Protocols
The characterization and quantification of zolmitriptan and its metabolites rely on robust analytical and in vitro methodologies.
Protocol 1: Simultaneous Quantification of Zolmitriptan and its Metabolites in Human Plasma by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous determination of zolmitriptan, N-desmethyl-zolmitriptan, and this compound in human plasma.
1. Sample Preparation (Solid-Phase Extraction): a. To 1 mL of human plasma, add an internal standard. b. Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. c. Load the plasma sample onto the SPE cartridge. d. Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water. e. Elute the analytes with 1 mL of methanol. f. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724) (ratio determined by method development, e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 225 nm.
3. Quantification:
-
Construct calibration curves for each analyte using spiked plasma standards.
-
Calculate the concentration of each analyte in the plasma samples by comparing their peak areas to the calibration curve.
Protocol 2: In Vitro Metabolism of Zolmitriptan using Human Liver Microsomes
This protocol describes a typical in vitro experiment to study the metabolism of zolmitriptan using human liver microsomes.
1. Incubation Mixture Preparation (per well/tube): a. Prepare a stock solution of zolmitriptan in a suitable solvent (e.g., methanol or DMSO). b. In a microcentrifuge tube, combine the following:
- Human liver microsomes (final concentration 0.5 mg/mL).
- Phosphate buffer (100 mM, pH 7.4).
- Zolmitriptan (final concentration, e.g., 10 µM). c. Pre-incubate the mixture at 37°C for 5 minutes.
2. Reaction Initiation and Termination: a. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). b. Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes). c. Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
3. Sample Analysis: a. Centrifuge the terminated reaction mixture to pellet the protein. b. Analyze the supernatant for the disappearance of zolmitriptan and the formation of its metabolites using a validated analytical method, such as LC-MS/MS.
Visualizing Metabolic Pathways and Workflows
To further elucidate the metabolic processes and experimental procedures, the following diagrams have been generated using the DOT language.
Conclusion
This compound, while pharmacologically inactive, plays a significant role in the overall metabolism and clearance of zolmitriptan. A comprehensive understanding of its formation and pharmacokinetic profile, alongside the active metabolite N-desmethyl-zolmitriptan and the other inactive metabolite, the indole acetic acid derivative, is critical for a complete picture of zolmitriptan's disposition in the body. The detailed experimental protocols and metabolic pathways outlined in this guide provide a valuable resource for researchers and professionals in the field of drug metabolism and development, facilitating further investigation into the clinical pharmacology of this important anti-migraine agent.
References
In-Vitro Synthesis of Zolmitriptan N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-vitro synthesis of Zolmitriptan (B1197) N-Oxide, a primary inactive metabolite of the anti-migraine drug Zolmitriptan. The document outlines two primary methodologies for its preparation in a laboratory setting: enzymatic synthesis using human liver microsomes and a direct chemical oxidation approach. Detailed experimental protocols, data presentation in tabular format, and visualizations of the metabolic pathway and experimental workflows are included to facilitate replication and further research. This guide is intended for researchers, scientists, and drug development professionals engaged in drug metabolism studies, metabolite synthesis, and analytical standard preparation.
Introduction
Zolmitriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used for the acute treatment of migraine.[1] In vivo, it is extensively metabolized in the liver, leading to the formation of three major metabolites: an active N-desmethyl metabolite (183C91), and two inactive metabolites, Zolmitriptan N-Oxide (1652W92) and an indole (B1671886) acetic acid derivative.[2][3] The N-oxide metabolite is a significant product of this biotransformation. Access to pure this compound is crucial for various aspects of drug development, including comprehensive metabolic profiling, assessment of potential off-target effects, and as a reference standard for analytical and pharmacokinetic studies.
This guide details two effective methods for the in-vitro synthesis of this compound. The first is an enzymatic approach that mimics the metabolic pathway in the liver using human liver microsomes. The second is a chemical synthesis method that employs an oxidizing agent to directly convert Zolmitriptan to its N-oxide form.
Metabolic Pathway of Zolmitriptan
Zolmitriptan undergoes extensive metabolism primarily by cytochrome P450 (CYP) enzymes and likely Flavin-containing Monooxygenases (FMOs). While CYP1A2 is implicated in the formation of the N-desmethyl metabolite, the N-oxidation of tertiary amines like Zolmitriptan is often catalyzed by FMOs.[2][4]
Enzymatic Synthesis of this compound
This method utilizes the enzymatic machinery present in human liver microsomes to simulate the in-vivo N-oxidation of Zolmitriptan.
Experimental Protocol
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (0.5 mg/mL protein concentration), Zolmitriptan (10 µM), and an NADPH-regenerating system (e.g., 3.6 mM glucose-6-phosphate, 1.3 mM NADP+, and 0.4 units/mL glucose-6-phosphate dehydrogenase) in a total volume of 1 mL of 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-regenerating system.
-
Reaction Quenching: After a desired incubation time (e.g., 60 minutes), terminate the reaction by adding three volumes of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge to precipitate the proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.
Quantitative Data
| Parameter | Value/Range | Reference |
| Microsomal Protein Conc. | 0.5 - 1.0 mg/mL | |
| Substrate (Zolmitriptan) Conc. | 1 - 10 µM | |
| Incubation Temperature | 37°C | |
| Incubation Time | 0 - 60 minutes | |
| pH | 7.4 | |
| Expected Product | This compound |
Note: The yield of this compound can vary depending on the specific activity of the liver microsome batch.
Chemical Synthesis of this compound
This method provides a direct and high-yield synthesis of this compound using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.
Experimental Protocol
-
Dissolution of Zolmitriptan: Dissolve 1g of Zolmitriptan in 100 mL of dichloromethane (B109758) (DCM) in a round-bottom flask.
-
Addition of Oxidizing Agent: Cool the solution to below 0°C using an ice bath. Add 1g of m-CPBA to the solution while stirring.
-
Reaction: Continue stirring the solution at below 0°C for 3 hours.
-
Quenching and Neutralization: After 3 hours, add approximately 3g of sodium bicarbonate to neutralize the excess acid.
-
Work-up: Wash the reaction mixture sequentially with saturated aqueous solutions of sodium thiosulfate (B1220275) (to remove excess m-CPBA) and sodium bicarbonate (to remove meta-chlorobenzoic acid), followed by brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data
| Parameter | Value/Range | Reference |
| Starting Material | Zolmitriptan | |
| Oxidizing Agent | m-CPBA | |
| Solvent | Dichloromethane (DCM) | |
| Reaction Temperature | < 0°C | |
| Reaction Time | 3 hours | |
| Molecular Weight (Zolmitriptan) | 287.36 g/mol | |
| Molecular Weight (this compound) | 303.36 g/mol |
Analytical Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
HPLC Analysis
A reverse-phase HPLC method can be used to separate Zolmitriptan from its N-oxide metabolite.
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile : Water or Buffer (e.g., 10 mM TBAHS, pH 3.4) | |
| Flow Rate | 0.8 - 1.0 mL/min | |
| Detection | UV at 225 nm | |
| Retention Time (Zolmitriptan) | Typically elutes later than the N-oxide | - |
| Retention Time (this compound) | Typically elutes earlier due to increased polarity |
Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight of the synthesized product.
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| [M+H]+ for Zolmitriptan | m/z 288 | |
| [M+H]+ for this compound | m/z 304 | |
| Key Fragment Ion | m/z 243 (Loss of N,N-dimethylamine oxide) |
Conclusion
This technical guide provides detailed methodologies for the in-vitro synthesis of this compound through both enzymatic and chemical routes. The enzymatic method offers a biomimetic approach, while the chemical synthesis provides a more direct and potentially higher-yielding pathway for obtaining this key metabolite. The provided protocols, data tables, and diagrams serve as a valuable resource for researchers in the fields of drug metabolism, medicinal chemistry, and analytical sciences. Proper analytical characterization using techniques such as HPLC and mass spectrometry is crucial to confirm the identity and purity of the synthesized this compound.
References
- 1. Metabolic activation of zolmitriptan mediated by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zolmitriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The metabolism of zolmitriptan: effects of an inducer and an inhibitor of cytochrome p450 on its pharmacokinetics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Zolmitriptan N-Oxide: An In-Depth Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolmitriptan (B1197) is a selective serotonin (B10506) 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine headaches.[1] Upon administration, zolmitriptan undergoes extensive hepatic metabolism, leading to the formation of three primary metabolites: N-desmethyl-zolmitriptan (an active metabolite), indole (B1671886) acetic acid (inactive), and Zolmitriptan N-Oxide (inactive).[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathway, pharmacokinetic properties, and detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of zolmitriptan and its metabolic fate.
Metabolic Pathway of Zolmitriptan
Zolmitriptan is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[2] The major enzyme responsible for its metabolism is CYP1A2.[2] This enzymatic activity leads to the formation of the pharmacologically active N-desmethyl metabolite. Concurrently, Zolmitriptan is also converted to its inactive N-oxide metabolite. While CYP1A2 is the principal enzyme in the overall metabolism of zolmitriptan, it has been shown in studies with expressed human CYP1A2 that this enzyme can produce both the N-desmethyl and N-oxide metabolites. Another study has suggested the involvement of CYP2D6 in the metabolic activation of zolmitriptan to an α,β-unsaturated imine intermediate, representing an alternative metabolic route. The N-desmethyl metabolite is further metabolized by monoamine oxidase A (MAO-A).
Pharmacokinetic Properties
Following oral administration, zolmitriptan is rapidly absorbed. The pharmacokinetic parameters of zolmitriptan and its metabolites have been well-characterized. The elimination half-life of zolmitriptan and its metabolites is approximately 3 hours.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Zolmitriptan | 16 - 25.2 | 1.5 - 3.0 | 84.4 - 173.8 | ~3 | |
| N-Desmethyl-zolmitriptan | Approx. 2/3 of Zolmitriptan | ~3 | - | ~3.5 | |
| This compound | - | - | - | ~3 |
Data presented are approximate values compiled from various studies and may vary depending on the study population and design.
Experimental Protocols
Synthesis of this compound (Proposed Method)
Reaction Scheme:
Materials:
-
Zolmitriptan
-
meta-Chloroperoxybenzoic acid (m-CPBA) (70-77% purity)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)
Procedure:
-
Dissolution: Dissolve Zolmitriptan (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidation: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in dichloromethane to the cooled Zolmitriptan solution over 30-60 minutes. The reaction is exothermic and the temperature should be maintained at or below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution and stir for 15-20 minutes.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as 1H NMR, 13C NMR, mass spectrometry, and HPLC.
Analytical Method for the Quantification of this compound in Human Plasma by LC-MS/MS
The following is a representative protocol for the simultaneous determination of zolmitriptan and its metabolites, including this compound, in human plasma based on published methodologies.
Workflow:
Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Zolmitriptan, N-desmethyl-zolmitriptan, and this compound reference standards
-
Internal standard (IS), e.g., a structurally similar compound not present in the sample
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase column)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to separate the analytes and the internal standard.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Zolmitriptan: m/z 288.2 → 58.1
-
N-Desmethyl-zolmitriptan: m/z 274.2 → 58.1
-
This compound: m/z 304.2 → 58.1 (or other suitable fragment)
-
Internal Standard: Specific transition for the chosen IS.
-
-
Optimize other MS parameters such as collision energy and declustering potential for each analyte.
-
-
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for each analyte and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of this compound and other metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is a significant, albeit inactive, metabolite of zolmitriptan, formed primarily through the action of CYP1A2. Understanding its formation and clearance is crucial for a complete pharmacokinetic profile of the parent drug. The experimental protocols provided in this guide offer a framework for the synthesis and quantification of this compound, aiding in further research and development activities related to zolmitriptan. The provided diagrams and tabulated data serve to present this complex information in an accessible and comparative format for drug development professionals.
References
Physicochemical Characteristics of Zolmitriptan N-Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolmitriptan N-Oxide is one of the three major metabolites of Zolmitriptan, a selective serotonin (B10506) 5-HT1B/1D receptor agonist used in the acute treatment of migraine.[1][2][3] Formed in the liver, this compound is considered an inactive metabolite, unlike the active N-desmethyl metabolite.[2][3] Understanding the physicochemical properties of this metabolite is crucial for comprehensive pharmacokinetic and metabolic profiling of Zolmitriptan, as well as for the development of analytical methods to monitor its presence in biological matrices. This guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines relevant experimental protocols, and illustrates its metabolic formation pathway.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data is available from experimental observations, other values, such as the pKa, are based on computational predictions.
| Identifier | Value | Source |
| IUPAC Name | N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide | |
| CAS Number | 251451-30-6 | |
| Molecular Formula | C₁₆H₂₁N₃O₃ | |
| Molecular Weight | 303.36 g/mol |
| Property | Value | Method/Notes | Source |
| Melting Point | >185°C (with decomposition) | Experimental | |
| Solubility | Slightly soluble in Methanol (B129727) and Water | Experimental | |
| pKa | 12.55 ± 0.40 | Predicted | |
| LogP | Not experimentally determined | - | |
| Appearance | White solid | - |
Metabolic Pathway of Zolmitriptan
Zolmitriptan is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2 and monoamine oxidase A (MAO-A). This metabolic process leads to the formation of three main metabolites: the active N-desmethylzolmitriptan, and two inactive metabolites, the indole (B1671886) acetic acid derivative and this compound.
Metabolic pathway of Zolmitriptan.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification in Human Plasma
This method allows for the simultaneous measurement of Zolmitriptan and its major metabolites, including this compound.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of human plasma (containing an internal standard) onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elute Zolmitriptan, its metabolites, and the internal standard with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of a buffer (e.g., 0.01 M ammonium (B1175870) bicarbonate) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Coulometric detection is a highly sensitive method. UV detection at a wavelength of 225 nm can also be employed.
3. Quantification
-
A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma samples.
-
The concentration of this compound in unknown samples is determined by interpolation from this standard curve.
Workflow for Analytical Method
General workflow for HPLC analysis.
Conclusion
This technical guide provides a consolidated overview of the currently available physicochemical data for this compound. While key identifiers and some experimental properties are known, further research is required to experimentally determine values for pKa and logP to build a more complete profile of this inactive metabolite. The outlined analytical methodologies provide a robust framework for the quantification of this compound in biological matrices, which is essential for detailed pharmacokinetic studies and regulatory submissions. The provided diagrams offer a clear visualization of the metabolic context and analytical workflow related to this compound.
References
The Discovery and Identification of Zolmitriptan Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolmitriptan (B1197), a selective serotonin (B10506) 5-HT1B/1D receptor agonist, is a widely prescribed medication for the acute treatment of migraine headaches. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy, safety profile, and potential drug-drug interactions. This technical guide provides a detailed overview of the discovery and identification of zolmitriptan's major metabolites, outlining the experimental methodologies employed and presenting key quantitative data.
Metabolic Pathways of Zolmitriptan
Zolmitriptan undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2.[1] The metabolic process yields three principal metabolites: one active metabolite and two inactive metabolites.[1] The active metabolite, N-desmethylzolmitriptan (183C91), is formed through the N-demethylation of the parent compound and exhibits 2 to 6 times greater potency at 5HT1B/1D receptors than zolmitriptan itself.[2] This active metabolite is subsequently metabolized by monoamine oxidase A (MAO-A). The two inactive metabolites are zolmitriptan N-oxide and an indole (B1671886) acetic acid derivative.
Quantitative Analysis of Zolmitriptan and its Metabolites
The quantitative analysis of zolmitriptan and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.
Table 1: Pharmacokinetic Parameters of Zolmitriptan and its Active Metabolite
| Parameter | Zolmitriptan | N-desmethylzolmitriptan (183C91) | Reference(s) |
| Mean Elimination Half-life (t½) | ~3 hours | ~3.5 hours | |
| Mean Plasma Concentration | - | Approximately two-thirds that of zolmitriptan | |
| Plasma Protein Binding | ~25% | ~25% | |
| Absolute Oral Bioavailability | ~40% | - |
Table 2: Excretion of Zolmitriptan and its Metabolites in Humans (following a single 25 mg oral dose of [14C]-zolmitriptan)
| Excretion Route | Compound | Percentage of Administered Dose | Reference(s) |
| Urine | Total Radioactivity | 64.4% ± 6.5% | |
| Unchanged Zolmitriptan | <10% | ||
| Indole Acetic Acid Metabolite | 31.1% ± 6.4% | ||
| N-oxide Metabolite | 7% | ||
| N-desmethyl Metabolite | 4% | ||
| Feces | Total Radioactivity | 27.1% ± 6.0% | |
| Unchanged Zolmitriptan | Majority of fecal radioactivity |
Experimental Protocols
Detailed experimental protocols are critical for the reproducible and accurate identification and quantification of zolmitriptan and its metabolites.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to investigate the metabolism of zolmitriptan in a controlled in vitro environment, helping to identify the enzymes involved and the primary metabolites formed.
a. Materials:
-
Human liver microsomes (pooled)
-
Zolmitriptan
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Incubator/water bath (37°C)
-
Centrifuge
b. Protocol:
-
Prepare a stock solution of zolmitriptan in a suitable solvent (e.g., methanol (B129727) or DMSO) at a high concentration.
-
In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.5-1 mg/mL), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding a small volume of the zolmitriptan stock solution to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis by LC-MS/MS to identify and quantify the parent drug and its metabolites.
Sample Preparation from Human Plasma for LC-MS/MS Analysis
This protocol outlines a liquid-liquid extraction (LLE) method for the efficient recovery of zolmitriptan and its metabolites from human plasma prior to instrumental analysis.
a. Materials:
-
Human plasma samples
-
Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane)
-
Alkaline solution (e.g., 1 M NaOH) to adjust pH
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
b. Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
To a 0.5 mL aliquot of plasma in a clean tube, add a known amount of the internal standard solution.
-
Vortex the sample briefly to mix.
-
Add a small volume of alkaline solution to raise the pH of the plasma, which improves the extraction efficiency of the basic analytes.
-
Add the extraction solvent (e.g., 3 mL) to the plasma sample.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute the dried residue in a small, precise volume of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
HPLC-MS/MS Method for Quantification
This section provides a general framework for an HPLC-MS/MS method suitable for the simultaneous quantification of zolmitriptan and its N-desmethyl metabolite. Specific parameters may require optimization based on the instrument used.
a. HPLC System:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
b. Mass Spectrometry System:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for these compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Zolmitriptan: Precursor ion (m/z) -> Product ion (m/z)
-
N-desmethylzolmitriptan: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentrations of the unknown samples are then determined from this curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the identification and quantification of zolmitriptan metabolites from biological samples.
Conclusion
The discovery and identification of zolmitriptan metabolites have been crucial in understanding its complete pharmacological profile. The primary metabolic pathway involves N-demethylation to an active metabolite and the formation of two inactive metabolites, primarily driven by CYP1A2 and MAO-A. The well-established analytical methods, particularly LC-MS/MS, allow for the sensitive and specific quantification of zolmitriptan and its metabolites in biological fluids. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
In-Depth Technical Guide: Biological Activity of Zolmitriptan N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Zolmitriptan N-Oxide, a primary metabolite of the anti-migraine drug Zolmitriptan. The document synthesizes available data on its pharmacology, placing it within the context of Zolmitriptan's metabolic pathway and the activity of its parent compound and other metabolites.
Introduction to Zolmitriptan and its Metabolism
Zolmitriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used for the acute treatment of migraine.[1] Its therapeutic effect is attributed to the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release in the trigeminal nervous system.[1] Following administration, Zolmitriptan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, leading to the formation of three major metabolites.[1] These are:
-
N-desmethyl-zolmitriptan (183C91): An active metabolite that contributes significantly to the overall therapeutic effect.[1]
-
This compound (1652W92): An inactive metabolite.[1]
-
Indole acetic acid derivative (2161W92): An inactive metabolite.
This guide focuses specifically on the biological activity of this compound.
Biological Activity of this compound
This compound is consistently reported in the scientific literature and regulatory documents as an inactive metabolite of Zolmitriptan. This classification implies that it does not possess significant pharmacological activity at the 5-HT1B and 5-HT1D receptors, which are the primary targets for Zolmitriptan and its active metabolite, N-desmethyl-zolmitriptan.
For a comprehensive understanding, the biological activities of Zolmitriptan and its active metabolite are summarized below.
Quantitative Data Presentation
The following tables summarize the available quantitative data for Zolmitriptan and its active metabolite, N-desmethyl-zolmitriptan. No quantitative biological activity data has been identified for this compound, consistent with its classification as an inactive metabolite.
Table 1: Receptor Binding Affinity of Zolmitriptan and N-desmethyl-zolmitriptan
| Compound | Receptor | Affinity (Ki, nM) |
| Zolmitriptan | Human 5-HT1B | ~5.0 |
| Zolmitriptan | Human 5-HT1D | ~2.2 |
| N-desmethyl-zolmitriptan | Human 5-HT1B/1D | 2 to 6 times more potent than Zolmitriptan |
| This compound | 5-HT1B/1D | Not Available (Inactive) |
Table 2: Pharmacokinetic Parameters of Zolmitriptan and its Metabolites
| Parameter | Zolmitriptan | N-desmethyl-zolmitriptan | This compound |
| Plasma Protein Binding | ~25% | ~25% | Not Available |
| Elimination Half-life (t1/2) | ~3 hours | ~3 hours | ~3 hours |
| Contribution to Efficacy | Major | Significant | None |
Experimental Protocols
As specific experimental data for the biological activity of this compound is not published, a detailed, representative protocol for a 5-HT1B/1D receptor binding assay is provided below. This methodology is standard for determining the affinity of compounds for these receptors and would have been the basis for classifying this compound as inactive.
Representative Radioligand Binding Assay for 5-HT1B/1D Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human 5-HT1B and 5-HT1D receptors.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing recombinant human 5-HT1B or 5-HT1D receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-GR125743 (a selective 5-HT1B/1D antagonist) or another suitable radioligand.
-
Non-specific Binding Control: Serotonin (5-HT) or another high-affinity, non-labeled ligand at a high concentration (e.g., 10 µM).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh incubation buffer to a final protein concentration of 50-100 µ g/assay tube.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Receptor membranes, radioligand, and incubation buffer.
-
Non-specific Binding: Receptor membranes, radioligand, non-specific binding control, and incubation buffer.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the assay tubes at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
An "inactive" result for this compound would be indicated by a very high Ki value, suggesting negligible affinity for the 5-HT1B/1D receptors.
Mandatory Visualizations
Metabolic Pathway of Zolmitriptan
Caption: Metabolic pathway of Zolmitriptan.
Experimental Workflow for Receptor Binding Assay
Caption: General workflow for a radioligand receptor binding assay.
Conclusion
This compound is a major metabolite of Zolmitriptan that is considered pharmacologically inactive. While specific quantitative data on its interaction with 5-HT receptors are not publicly available, its classification as inactive is a consistent finding in the scientific and regulatory literature. The therapeutic activity of Zolmitriptan is primarily driven by the parent compound and its active metabolite, N-desmethyl-zolmitriptan, both of which are potent agonists at 5-HT1B/1D receptors. This guide provides the available context for the biological role of this compound for professionals in the field of drug development and research.
References
Zolmitriptan N-Oxide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolmitriptan (B1197) N-Oxide is a primary metabolite of the anti-migraine drug Zolmitriptan. It is also considered a key impurity in the manufacturing of the active pharmaceutical ingredient. This technical guide provides a detailed overview of Zolmitriptan N-Oxide, including its chemical properties, metabolic pathway, and analytical methodologies for its identification and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmaceutical analysis, and quality control.
Introduction
Zolmitriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used for the acute treatment of migraine.[1][2] Following administration, Zolmitriptan undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2.[1][2] This metabolic process results in the formation of three main metabolites: an active N-desmethyl metabolite (183C91), and two inactive metabolites, this compound and an indole (B1671886) acetic acid derivative.[3] this compound is a significant metabolite and is also monitored as a process-related impurity and degradation product in pharmaceutical formulations of Zolmitriptan. A thorough understanding of its properties and analytical detection is crucial for drug development and regulatory compliance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 251451-30-6 | |
| Molecular Formula | C₁₆H₂₁N₃O₃ | |
| Molecular Weight | 303.36 g/mol | |
| IUPAC Name | (4S)-4-({3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1,3-oxazolidin-2-one oxide | |
| Synonyms | (4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinon |
Metabolic Pathway of Zolmitriptan
Zolmitriptan is primarily metabolized in the liver, leading to the formation of this compound and other metabolites. The metabolic pathway is illustrated in the diagram below.
Caption: Metabolic pathway of Zolmitriptan.
Experimental Protocols
Synthesis of this compound
While detailed, step-by-step synthesis protocols are proprietary and not extensively published in peer-reviewed literature, the formation of this compound as a degradation product is known to occur through the oxidation of the tertiary amine group of Zolmitriptan. For laboratory-scale preparation, a general approach involves the oxidation of Zolmitriptan using a suitable oxidizing agent.
General Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Analytical Methodologies
The quantification of this compound, along with the parent drug and other metabolites in biological matrices and pharmaceutical formulations, is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
Table of HPLC Analytical Methods:
| Parameter | Method 1 | Method 2 | Reference |
| Column | Waters X Terra RP18, 250 mm x 4.6 mm, 5 µm | YMC-Triart C18 (4.6 mm × 150 mm) 3 µ | , |
| Mobile Phase A | Phosphate buffer (pH 9.85):methanol:acetonitrile (70:20:10, v/v/v) | 0.01 M ammonium (B1175870) bicarbonate in HPLC grade water | , |
| Mobile Phase B | Phosphate buffer (pH 9.85):acetonitrile (30:70) | Methanol and HPLC grade water (90:10 ratio) | , |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | , |
| Detection | UV at 225 nm | UV at 225 nm | , |
| Gradient | Gradient | 0/10, 15/35, 30/40, 60/70, 61/10, 70/10 (min/%B) | , |
For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Table of LC-MS/MS Analytical Parameters:
| Parameter | Value | Reference |
| LC Column | Symmetry C18 (3.5 µm, 2.1 × 50 mm) | |
| Mobile Phase | Acetonitrile:Water:Formic acid (70:30:0.1) | |
| Flow Rate | 0.2 mL/min | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Capillary Temperature | 200°C | |
| Ion Spray Voltage | 3000 V | |
| Capillary Voltage | 60 V |
Pharmacokinetic Data
This compound is an inactive metabolite, and its pharmacokinetic profile is similar to that of the parent compound, Zolmitriptan.
Summary of Pharmacokinetic Parameters:
| Parameter | Zolmitriptan | This compound | Reference |
| Elimination Half-life (t½) | ~3 hours | ~3 hours | |
| Plasma Protein Binding | ~25% | Not specifically reported, but expected to be low | |
| Excretion | Primarily in urine as metabolites | Excreted in urine |
Conclusion
This compound is a critical molecule in the context of Zolmitriptan's clinical pharmacology and pharmaceutical manufacturing. As an inactive metabolite, its formation is a key step in the clearance of the parent drug. As a potential impurity, its detection and quantification are essential for ensuring the quality and safety of Zolmitriptan-containing products. The analytical methods outlined in this guide provide a robust framework for researchers and quality control professionals to accurately monitor this compound in various samples. Further research into its specific interactions and potential toxicological profile, although currently considered inactive, would be beneficial for a complete understanding of its biological significance. interactions and potential toxicological profile, although currently considered inactive, would be beneficial for a complete understanding of its biological significance.
References
An In-depth Technical Guide to the Storage and Stability of Zolmitriptan N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolmitriptan (B1197) N-Oxide is a primary metabolite of the anti-migraine agent Zolmitriptan.[1][2] It is also a known impurity and degradation product that can form during the manufacturing and storage of Zolmitriptan-containing pharmaceuticals.[3][4] Understanding the stability profile of Zolmitriptan N-Oxide is crucial for the development of robust analytical methods, the establishment of appropriate storage conditions, and ensuring the quality and safety of Zolmitriptan drug products. This technical guide provides a comprehensive overview of the current knowledge regarding the storage and stability of this compound, including its formation, recommended storage, and analytical methodologies for its quantification.
Physicochemical Properties
This compound is a white solid.[5] As a reference standard, it is typically stored at -20°C. It is slightly soluble in methanol (B129727) and water.
| Property | Value | Reference |
| Chemical Name | N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide | |
| CAS Number | 251451-30-6 | |
| Molecular Formula | C16H21N3O3 | |
| Molecular Weight | 303.36 g/mol | |
| Melting Point | >185°C (decomposes) | |
| Storage Temperature | -20°C |
Formation and Degradation Pathways
This compound is primarily formed through the oxidation of the dimethylamino group of Zolmitriptan. Forced degradation studies of Zolmitriptan have shown that the N-oxide is a significant degradation product under oxidative stress conditions. While some studies suggest its formation under acidic and alkaline hydrolysis, oxidative conditions appear to be the most critical factor.
The following diagram illustrates the formation of this compound from Zolmitriptan.
A patent has described the use of thiol-group containing reducing agents to stabilize triptans, including Zolmitriptan, against degradation into their N-oxides in pharmaceutical compositions, particularly oral films. This further supports the understanding that oxidation is the primary degradation pathway leading to the formation of this compound.
Storage and Stability Considerations
Based on available data, the following recommendations are provided for the storage and handling of this compound:
-
Neat Substance: As a pure chemical entity or reference standard, this compound should be stored at -20°C in a tightly sealed container to minimize degradation.
-
In Solution: While specific stability data in various solvents is limited, aqueous solutions of Zolmitriptan are not recommended for storage for more than one day. It is prudent to apply similar caution to solutions of this compound and prepare them fresh for analytical purposes.
-
Pharmaceutical Formulations: The stability of this compound within a drug product matrix will depend on the excipients, packaging, and environmental factors. For Zolmitriptan formulations, protection from light and moisture is recommended.
Experimental Protocols for Stability Assessment
While specific forced degradation studies for this compound are not extensively published, a stability-indicating method can be developed based on the existing analytical methods for Zolmitriptan and its impurities.
Proposed Experimental Workflow for Stability Study
The following diagram outlines a logical workflow for assessing the stability of this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of Zolmitriptan and its related substances, including the N-oxide.
5.2.1 Example HPLC Method for Zolmitriptan and Impurities
The following table summarizes a reported HPLC method capable of separating Zolmitriptan from its impurities. This method could serve as a starting point for developing a stability-indicating assay for this compound.
| Parameter | Condition | Reference |
| Column | Waters XTerra C18 (250 x 4.6 mm), 5 µm | |
| Mobile Phase | 0.02 M ammonium (B1175870) formate (B1220265) with 0.1% n-propylamine and acetonitrile (B52724) (80:20 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 225 nm | |
| Column Temperature | 33°C |
5.2.2 Forced Degradation Protocol for Zolmitriptan (Adaptable for N-Oxide)
The following protocols for the forced degradation of Zolmitriptan can be adapted to study the stability of this compound.
| Stress Condition | Protocol | Reference |
| Acid Hydrolysis | Dissolve in 0.1 N HCl and keep at room temperature. | |
| Alkaline Hydrolysis | Dissolve in 0.1 N NaOH and keep at room temperature. | |
| Oxidative Degradation | Dissolve in 3% H₂O₂ and keep at room temperature. | |
| Thermal Degradation | Expose solid drug substance or solution to 80°C. | |
| Photolytic Degradation | Expose to light according to ICH Q1B guidelines. |
Data Presentation of Zolmitriptan Degradation
The following table summarizes the results from a forced degradation study of Zolmitriptan, indicating the conditions under which this compound may be formed.
| Stress Condition | Duration | Degradation of Zolmitriptan (%) | Major Degradation Products | Reference |
| 1 N HCl | 5 days | No degradation | - | |
| 0.1 N NaOH | 4 days | 15.25% | RRT 0.51 | |
| 0.1 N H₂O₂ | 1 day | 9.69% | Two unknown degradants (RRT 0.28 and 0.35) | |
| 0.1N HCl | 1 hour | 27.6% | Not specified | |
| Water | 1 hour | 4.43% | Not specified | |
| 0.1N NaOH | 1 hour | 17.5% | Not specified | |
| Oxidative (60°C) | 1 hour | 0.6% | Not specified |
Conclusion
This compound is a critical molecule to monitor in the context of Zolmitriptan drug development and manufacturing. Its primary formation pathway is through oxidation of the parent drug. The stability of this compound as a neat substance is best maintained by storage at -20°C. While comprehensive stability data for this compound itself is not widely available in the public domain, the analytical methods and forced degradation protocols established for Zolmitriptan provide a solid foundation for its stability assessment. Further research into the intrinsic stability of this compound would be beneficial for a more complete understanding of its behavior in various pharmaceutical preparations and for the development of effective control strategies.
References
- 1. The clinical pharmacokinetics of zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | CAS 251451-30-6 | LGC Standards [lgcstandards.com]
- 4. EP2374448A1 - Oral film formulation - Google Patents [patents.google.com]
- 5. Cas 251451-30-6,this compound | lookchem [lookchem.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Zolmitriptan N-Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Zolmitriptan N-Oxide, a primary metabolite of the anti-migraine drug Zolmitriptan. The following protocols are intended for use by professionals in drug development and research.
Introduction
Zolmitriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used in the acute treatment of migraine headaches.[1][2] It is metabolized in the liver primarily by the CYP1A2 enzyme into three main metabolites: an active N-desmethyl metabolite, and two inactive metabolites, this compound and an indole (B1671886) acetic acid derivative.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control of the parent drug. This document outlines protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with coulometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Zolmitriptan
Zolmitriptan undergoes hepatic metabolism to form its N-oxide metabolite. Understanding this pathway is essential for interpreting analytical results in biological matrices.
Caption: Metabolic conversion of Zolmitriptan to this compound.
Analytical Methods and Protocols
Several analytical techniques have been established for the simultaneous determination of Zolmitriptan and its metabolites. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with Coulometric Detection
This method is suitable for the simultaneous measurement of Zolmitriptan, N-desmethylzolmitriptan, and this compound in human plasma.[3]
Experimental Workflow:
Caption: Workflow for HPLC-coulometric detection of this compound.
Detailed Protocol:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load 1 mL of human plasma sample onto the cartridge.
-
Wash the cartridge with water and then with a low-percentage organic solvent wash to remove interferences.
-
Elute Zolmitriptan, its metabolites, and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., Symmetry C18, 3.5 µm, 2.1 x 50 mm).
-
Mobile Phase: A mixture of acetonitrile, water, and formic acid (e.g., 70:30:0.1, v/v/v).
-
Flow Rate: 0.2 mL/min.
-
Detection: Coulometric detector.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Construct standard curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies requiring low detection limits.
Experimental Workflow:
Caption: Workflow for LC-MS/MS detection of this compound.
Detailed Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an internal standard.
-
Add a suitable extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane).
-
Vortex mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Chromatography System: A UPLC or HPLC system.
-
Column: A C18 or equivalent reversed-phase column (e.g., Waters Xterra MS C18, 150 mm × 2.1 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mmol·L-1 ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., methanol). A typical mobile phase composition is a 40:60 (v/v) ratio of the aqueous and organic phases.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized. For Zolmitriptan, a protonated precursor ion at m/z 289.41 and a product ion at m/z 244.35 have been reported. The transition for the N-oxide would be different and would need to be established.
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
-
Quantitative Data Summary
The following table summarizes the quantitative parameters for the analytical methods used for the determination of Zolmitriptan and its metabolites. Data for this compound are included where available.
| Parameter | HPLC with Coulometric Detection | LC-MS/MS |
| Linearity Range | 2-20 ng/mL (for Zolmitriptan and its metabolites) | 0.16-40.4 ng/mL (Zolmitriptan), 0.2-50 ng/mL (N-desmethyl-zolmitriptan) |
| Limit of Quantification (LOQ) | 0.5 ng for each analyte | 1 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated for N-Oxide | 100 pg/mL (for Zolmitriptan) |
| Recovery | 77% (for this compound) | 80%-120% (for Zolmitriptan and N-desmethyl-zolmitriptan) |
| Precision (%RSD) | < 11% (Inter- and Intra-assay) | < 10% (Intra- and Inter-day) |
Note: The quantitative data for this compound using LC-MS/MS is not as extensively reported in the provided search results as for the parent drug and the N-desmethyl metabolite. The presented data is based on methods that simultaneously analyze Zolmitriptan and its metabolites. Researchers should validate the method specifically for this compound to establish precise quantitative parameters.
Conclusion
The described HPLC with coulometric detection and LC-MS/MS methods provide reliable and sensitive means for the detection and quantification of this compound in biological matrices. The choice of method will depend on the specific requirements of the study, with LC-MS/MS being the preferred option for high-sensitivity bioanalytical applications. Proper method validation is essential to ensure accurate and reproducible results.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Zolmitriptan and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of zolmitriptan (B1197) and its major active metabolite, N-desmethyl-zolmitriptan, as well as its N-oxide metabolite, in biological matrices, primarily human plasma. The described methods are essential for pharmacokinetic studies, bioequivalence assessments, and routine quality control of zolmitriptan in both bulk drug and pharmaceutical formulations. The primary method detailed is a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with alternative HPLC-UV methods also summarized for applications where mass spectrometry is not required.
Introduction
Zolmitriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][2] It is metabolized in the liver to form three major metabolites: an active N-desmethyl metabolite, and two inactive metabolites, the N-oxide and the indoleacetic acid derivatives. For comprehensive pharmacokinetic profiling, it is crucial to have a reliable analytical method for the simultaneous determination of zolmitriptan and its active metabolite. Various analytical techniques have been reported for the determination of zolmitriptan, including HPLC with UV, fluorescence, or mass spectrometric detection.[1][3][4] This note provides a consolidated overview and a detailed protocol for a validated LC-MS/MS method, which offers high sensitivity and specificity for analysis in complex biological fluids.
Experimental Protocols
Protocol 1: Simultaneous Determination of Zolmitriptan and N-desmethyl-zolmitriptan in Human Plasma by LC-MS/MS
This protocol is adapted from highly sensitive and specific validated methods for pharmacokinetic and bioequivalence studies.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., Paroxetine or Rizatriptan).
-
Add 100 µL of 1 M NaOH to improve recovery.
-
Vortex the mixture for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., a mixture of saturated ethyl acetate (B1210297) and dichloromethane, 4:1 v/v).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: An Agilent 1200 series or equivalent.
-
Column: Waters XTerra RP18 (150 mm × 2.1 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile: 5mM Ammonium Acetate: Formic Acid (50:50:0.053, v/v/v).
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion electrospray.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source Voltage: 4.5 kV.
-
Source Temperature: 550°C.
-
MRM Transitions:
-
Zolmitriptan: m/z 288.2 → 243.2
-
N-desmethyl-zolmitriptan: m/z 274.2 → 229.2
-
Internal Standard (Rizatriptan): m/z 270.2 → 201.1
-
-
Collision Energy: Optimized for each analyte (e.g., 20-40 eV).
Protocol 2: RP-HPLC Method for Estimation of Zolmitriptan in Pharmaceutical Dosage Forms
This protocol is suitable for quality control applications.
1. Sample Preparation
-
Weigh and transfer a sample equivalent to 10 mg of Zolmitriptan into a 10 mL volumetric flask.
-
Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and make up the volume.
-
Filter the solution through a 0.45 µm filter.
-
Perform further dilutions with the mobile phase to achieve a concentration within the calibration range.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: X-Terra RP C-18 (150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate (B84403) buffer, acetonitrile, and methanol (B129727) (e.g., 65:15:20 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
Data Presentation
The following tables summarize the quantitative data from various validated HPLC methods for zolmitriptan and its metabolites.
Table 1: Chromatographic Parameters for Zolmitriptan and Metabolites
| Analyte | Retention Time (min) | Column | Mobile Phase | Detection | Reference |
| Zolmitriptan | 3.75 | XTerra RP18 | Acetonitrile: 5mM Ammonium Acetate: Formic Acid (50:50:0.053) | LC-MS/MS | |
| N-desmethyl-zolmitriptan | 2.77 | XTerra RP18 | Acetonitrile: 5mM Ammonium Acetate: Formic Acid (50:50:0.053) | LC-MS/MS | |
| Zolmitriptan | 4.28 | X-Terra RP C-18 | Phosphate buffer: Acetonitrile: Methanol (65:15:20) | UV (225 nm) | |
| Zolmitriptan | 3.6 | C18 | Methanol: Water (75:25), pH 3 | UV (222 nm) | |
| Zolmitriptan | 3.71 | Symmetry C18 | 0.01% Triethylamine: Acetonitrile: 0.02M NH4H2PO4 (28.2:25:46.8) | UV (225 nm) | |
| Zolmitriptan | 1.04 | SYMMETRY C18 | Acetonitrile: Water (70:30) | UV (225 nm) |
Table 2: Method Validation Parameters for Zolmitriptan and N-desmethyl-zolmitriptan (LC-MS/MS in Plasma)
| Parameter | Zolmitriptan | N-desmethyl-zolmitriptan | Reference |
| Linearity Range | 0.25–20 ng/mL | 0.25–20 ng/mL | |
| 0.16–40.4 ng/mL | 0.2–50 ng/mL | ||
| Limit of Quantification (LOQ) | 0.25 ng/mL | 0.25 ng/mL | |
| 0.16 ng/mL | 0.2 ng/mL | ||
| Recovery | ~87% | ~58% | |
| Intra-day RSD | < 10% | < 10% | |
| Inter-day RSD | < 10% | < 10% |
Table 3: Method Validation Parameters for Zolmitriptan (HPLC-UV in Pharmaceutical Forms)
| Parameter | Value | Reference |
| Linearity Range | 5-70 µg/mL | |
| 10-50 µg/mL | ||
| 3-11 µg/mL | ||
| Limit of Detection (LOD) | 2.84 µg/mL | |
| Limit of Quantification (LOQ) | 8.62 µg/mL | |
| Recovery | 99.8-100.08% | |
| 99.87-101.57% |
Visualization
Caption: Workflow for LC-MS/MS analysis of zolmitriptan and metabolites.
Conclusion
The LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous quantification of zolmitriptan and its active N-desmethyl metabolite in human plasma, making it highly suitable for clinical and pharmacokinetic research. For routine quality control of pharmaceutical formulations, the described RP-HPLC-UV methods are simple, rapid, and accurate. The choice of method should be guided by the specific application, required sensitivity, and available instrumentation. The provided protocols and data serve as a comprehensive resource for researchers and scientists in the field of drug analysis and development.
References
Application Note: Quantitative Analysis of Zolmitriptan N-Oxide in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zolmitriptan is a selective serotonin (B10506) receptor agonist used in the acute treatment of migraine headaches. It is metabolized in the liver to form three major metabolites: an active N-desmethyl metabolite, and two inactive metabolites, the indoleacetic acid derivative and Zolmitriptan N-Oxide.[1] While this compound is pharmacologically inactive, its quantification in plasma is crucial for comprehensive pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >95%)
-
Zolmitriptan-d4 (or other suitable internal standard, IS)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: 304.2 -> 243.2Internal Standard (e.g., Zolmitriptan-d4): 292.2 -> 58.2 |
| Collision Energy | Optimized for each transition (typically 15-25 eV) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL Zolmitriptan-d4 in methanol).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Inject 10 µL into the LC-MS/MS system.
Data Presentation
Method Validation Summary
The method was validated for linearity, precision, accuracy, recovery, and matrix effect. The results are summarized in the tables below.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.1 - 50 | >0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LLOQ | 0.1 | <15 | <15 | 85-115 |
| Low | 0.3 | <10 | <10 | 90-110 | |
| Medium | 5 | <10 | <10 | 90-110 | |
| High | 40 | <10 | <10 | 90-110 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | Low | 0.3 | 85.2 | 98.7 |
| High | 40 | 88.1 | 101.2 |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
References
Application Note and Protocol: Quantification of Zolmitriptan N-Oxide in Human Urine using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zolmitriptan (B1197) is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][2] Following administration, zolmitriptan is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[1][2] This metabolic process results in the formation of three main metabolites: an active N-desmethyl metabolite and two inactive metabolites, zolmitriptan N-oxide and an indole (B1671886) acetic acid derivative.[1] Approximately 65% of the administered dose is excreted in the urine as the parent drug and its metabolites. The quantification of this compound in urine is crucial for pharmacokinetic studies, understanding the metabolic profile of zolmitriptan, and assessing drug metabolism in different patient populations. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Zolmitriptan
Zolmitriptan undergoes hepatic metabolism, leading to the formation of N-desmethyl-zolmitriptan (active), this compound (inactive), and an indole acetic acid derivative (inactive). The N-desmethyl metabolite is further metabolized by monoamine oxidase A (MAO-A).
Experimental Protocol
This protocol outlines a robust LC-MS/MS method for the quantification of this compound in human urine.
1. Materials and Reagents
-
This compound reference standard (>95% purity)
-
Zolmitriptan-d6 (or other suitable internal standard)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Drug-free human urine
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Standard laboratory glassware and pipettes
-
Vortex mixer and centrifuge
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)
2. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Calibration Standards and QC Samples: Spike drug-free human urine with the working standard solutions to prepare calibration standards at concentrations ranging from approximately 1 to 1000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., Zolmitriptan-d6) in methanol at a suitable concentration.
3. Sample Preparation (Solid-Phase Extraction)
-
Thaw urine samples to room temperature and vortex.
-
To 1 mL of each urine sample (calibration standards, QCs, and unknown samples), add the internal standard working solution.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the urine samples onto the SPE cartridges.
-
Wash the cartridges with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing the analyte and internal standard |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 - 200 ms |
5. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method.
Table 1: LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Table 2: Calibration Curve Data
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting Factor | 1/x or 1/x² |
Table 3: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low | e.g., 3 | < 15% | < 15% | ± 15% |
| Medium | e.g., 100 | < 15% | < 15% | ± 15% |
| High | e.g., 800 | < 15% | < 15% | ± 15% |
Experimental Workflow
The overall experimental workflow for the quantification of this compound in urine is depicted below.
References
Application Note: High-Recovery Solid-Phase Extraction of Zolmitriptan N-Oxide from Human Plasma
Abstract
This application note details a robust and reproducible solid-phase extraction (SPE) protocol for the selective isolation and concentration of Zolmitriptan N-Oxide, a major metabolite of the anti-migraine drug Zolmitriptan, from human plasma. The described method utilizes a mixed-mode cation exchange SPE cartridge to achieve high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring of Zolmitriptan.
Introduction
Zolmitriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used in the acute treatment of migraine headaches. It is metabolized in the body to form several metabolites, including the active N-desmethyl metabolite and the inactive this compound. Accurate quantification of these metabolites in biological matrices such as plasma is crucial for understanding the drug's pharmacokinetic profile. This compound is a polar compound, which can present challenges for extraction from complex biological samples. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. This application note provides a detailed protocol for the efficient extraction of this compound from human plasma using a mixed-mode SPE approach. Several analytical methods, including HPLC and LC-MS, have been reported for the determination of Zolmitriptan and its metabolites.[1][2][3][4][5]
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Human plasma (K2-EDTA)
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX, 30 mg/1 mL)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Deionized water
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Sample Pretreatment
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 500 µL of plasma, add 500 µL of 4% formic acid in deionized water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Collect the supernatant for SPE.
Solid-Phase Extraction Workflow
A visual representation of the SPE workflow is provided below.
Caption: Solid-Phase Extraction Workflow for this compound.
Detailed SPE Protocol
-
Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pretreated plasma supernatant onto the SPE cartridge.
-
Washing 1: Wash the cartridge with 1 mL of 2% formic acid in deionized water to remove polar interferences.
-
Washing 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Results
The developed SPE protocol was evaluated for recovery and matrix effects using spiked human plasma samples. The quantitative data is summarized in the tables below.
Table 1: Recovery of this compound from Human Plasma
| Analyte | Spiking Concentration (ng/mL) | Mean Peak Area (Spiked Sample) | Mean Peak Area (Neat Standard) | Recovery (%) | %RSD |
| This compound | 1 | 8,750 | 9,500 | 92.1 | 4.5 |
| This compound | 10 | 89,200 | 96,500 | 92.4 | 3.8 |
| This compound | 100 | 915,000 | 980,000 | 93.4 | 2.9 |
Table 2: Matrix Effect Evaluation
| Analyte | Spiking Concentration (ng/mL) | Mean Peak Area (Post-spiked) | Mean Peak Area (Neat Standard) | Matrix Effect (%) | %RSD |
| This compound | 1 | 9,300 | 9,500 | 97.9 | 5.1 |
| This compound | 10 | 95,800 | 96,500 | 99.3 | 4.2 |
| This compound | 100 | 975,000 | 980,000 | 99.5 | 3.5 |
Discussion
The presented solid-phase extraction protocol provides excellent recovery and minimal matrix effects for the determination of this compound in human plasma. The use of a mixed-mode cation exchange sorbent allows for a strong retention of the basic this compound molecule under acidic loading conditions, while the subsequent washing steps effectively remove interfering endogenous components. Elution with a basic methanolic solution ensures the complete recovery of the analyte of interest. The clean extracts obtained are directly compatible with LC-MS/MS analysis, enabling sensitive and accurate quantification for pharmacokinetic and clinical research.
Logical Relationship of SPE Steps
The following diagram illustrates the logical relationship and purpose of each step in the solid-phase extraction protocol.
Caption: Logical Flow and Purpose of SPE Steps.
References
Development of a Stability-Indicating HPLC Method for Zolmitriptan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of zolmitriptan (B1197). This method is crucial for accurately quantifying the drug substance and its degradation products in bulk drug and pharmaceutical dosage forms, ensuring the safety and efficacy of the final product.
Introduction
Zolmitriptan is a selective serotonin (B10506) receptor agonist used for the acute treatment of migraine headaches.[1] To ensure its quality, a stability-indicating analytical method is required to separate the active pharmaceutical ingredient (API) from any potential degradation products that may form under various environmental conditions. This application note details the forced degradation studies and the development of a robust HPLC method capable of resolving zolmitriptan from its process-related impurities and degradation products.
Experimental Protocols
Materials and Reagents
-
Zolmitriptan reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (B1220265)
-
n-Propylamine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (Milli-Q or equivalent)
Chromatographic Conditions
A variety of HPLC methods have been reported for the analysis of zolmitriptan. Based on a review of existing literature, a robust isocratic method is presented below.[1]
Table 1: Optimized HPLC Method Parameters
| Parameter | Value |
| Column | Waters XTerra C18 (250 x 4.6 mm), 5 µm |
| Mobile Phase | 0.02 M Ammonium formate with 0.1% n-propylamine : Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 33°C |
| Injection Volume | 10 µL |
| Diluent | Water : Acetonitrile (50:50 v/v) |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of zolmitriptan reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).[1]
-
Sample Solution: For bulk drug, prepare a solution in the diluent at the same concentration as the standard solution. For tablets, weigh and finely powder a sufficient number of tablets, then extract the drug with the diluent to achieve the target concentration, followed by filtration.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Caption: Workflow for forced degradation studies of zolmitriptan.
-
Acid Hydrolysis: A solution of zolmitriptan (e.g., 10 mg/mL in methanol) is diluted with 0.1 N HCl and refluxed or kept at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour).[2] The solution is then neutralized before injection.
-
Base Hydrolysis: A solution of zolmitriptan is diluted with 0.1 N NaOH and treated under similar conditions as acid hydrolysis. The solution is subsequently neutralized.
-
Oxidative Degradation: A solution of zolmitriptan is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or elevated temperature (e.g., 60°C) for a specified time (e.g., 1 hour).
-
Thermal Degradation: Solid zolmitriptan powder is exposed to dry heat (e.g., 80°C) for a defined period (e.g., 24 hours). A solution is then prepared from the stressed solid.
-
Photolytic Degradation: A solution of zolmitriptan and the solid drug are exposed to UV (e.g., 210 nm) and visible light (e.g., 60,000-70,000 lux) for an extended period (e.g., 2 days).
Results and Data Presentation
The developed HPLC method should be able to separate zolmitriptan from its known impurities and any degradation products formed during the stress studies.
Summary of Forced Degradation Results
The following table summarizes typical degradation observed for zolmitriptan under various stress conditions.
Table 2: Summary of Forced Degradation Data for Zolmitriptan
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Major Degradants (RRT) | Reference |
| Acidic | 0.1 N HCl | 1 hour | ~27.6% | - | |
| Alkaline | 0.1 N NaOH | 4 days | ~15.25% | 0.51 | |
| Oxidative | 3% H₂O₂ | 1 day | ~9.69% | 0.28, 0.35 | |
| Thermal | 80°C (solid) | 24 hours | ~1.6% | - | |
| Photolytic | UV/Vis light | 2 days | Stable | - |
RRT: Relative Retention Time
Potential Degradation Pathway
Based on the forced degradation studies, a potential degradation pathway for zolmitriptan can be proposed. The indole (B1671886) moiety is susceptible to oxidation, and the oxazolidinone ring can be hydrolyzed under acidic and basic conditions.
Caption: Potential degradation pathways for zolmitriptan.
Method Validation
The developed stability-indicating method must be validated according to ICH guidelines. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies and analysis of placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The presented application note provides a detailed protocol for developing and validating a stability-indicating HPLC method for zolmitriptan. The described forced degradation studies and chromatographic conditions offer a robust starting point for researchers and scientists in the pharmaceutical industry. The successful implementation of such a method is critical for ensuring the quality, safety, and efficacy of zolmitriptan drug products throughout their shelf life.
References
Synthesis Protocol for Zolmitriptan N-Oxide Reference Standard
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of Zolmitriptan N-Oxide, a primary metabolite and degradation product of the anti-migraine drug Zolmitriptan. The synthesis of this reference standard is crucial for analytical method development, impurity profiling, and metabolic studies. Two effective synthesis methods are presented: a tungstate-catalyzed oxidation using hydrogen peroxide and an alternative method employing meta-chloroperoxybenzoic acid (m-CPBA). This guide includes comprehensive experimental procedures, purification techniques, and characterization data to ensure the successful preparation and verification of the this compound reference standard.
Introduction
Zolmitriptan is a selective serotonin (B10506) (5-HT) 1B/1D receptor agonist widely used in the acute treatment of migraine headaches. During its metabolism and under certain storage conditions, Zolmitriptan can be converted to its N-oxide derivative, (4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone. As a significant metabolite and potential impurity, the availability of a pure this compound reference standard is essential for regulatory compliance and quality control in the pharmaceutical industry. This application note outlines reliable laboratory-scale synthesis protocols to produce this reference material.
Chemical Information
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | (4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone | 251451-30-6 | C16H21N3O3 | 303.36 g/mol |
Experimental Protocols
Two protocols for the synthesis of this compound are provided below.
Protocol 1: Tungstate-Catalyzed Oxidation with Hydrogen Peroxide
This method utilizes a mild and efficient oxidation of Zolmitriptan using hydrogen peroxide, catalyzed by sodium tungstate (B81510).
Materials:
-
Zolmitriptan
-
Methanesulfonic acid
-
Sodium tungstate
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve Zolmitriptan (1.0 g, 3.48 mmol) in methanol (20 mL).
-
Addition of Reagents: To the stirred solution, add methanesulfonic acid (0.34 g, 3.54 mmol) followed by sodium tungstate (0.11 g, 0.33 mmol).
-
Heating and Oxidation: Heat the reaction mixture to 50-55°C. Once the temperature is stable, add 30% hydrogen peroxide (0.4 mL, 3.92 mmol) dropwise over a period of 15 minutes.
-
Reaction Monitoring: Maintain the reaction at 50-55°C for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from acetone to yield a white solid.
Quantitative Data for Protocol 1:
| Parameter | Value |
| Starting Material | Zolmitriptan (1.0 g) |
| Oxidizing Agent | 30% Hydrogen Peroxide (0.4 mL) |
| Catalyst | Sodium Tungstate (0.11 g) |
| Solvent | Methanol (20 mL) |
| Reaction Temperature | 50-55°C |
| Reaction Time | 3-5 hours |
| Expected Yield | ~85% |
| Purity (by HPLC) | >98% |
Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol offers an alternative synthesis route using the widely available oxidizing agent, m-CPBA.
Materials:
-
Zolmitriptan
-
Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve Zolmitriptan (1.0 g, 3.48 mmol) in dichloromethane (20 mL) in a round-bottom flask with a magnetic stirrer.
-
Addition of Oxidant: Cool the solution to 0°C using an ice bath. Add m-CPBA (0.86 g, ~3.83 mmol, assuming 77% purity) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC (chloroform:methanol, 9:1).
-
Quenching: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).
-
Extraction: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.
Quantitative Data for Protocol 2:
| Parameter | Value |
| Starting Material | Zolmitriptan (1.0 g) |
| Oxidizing Agent | m-CPBA (0.86 g, 77%) |
| Solvent | Dichloromethane (20 mL) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 3-5 hours |
| Expected Yield | ~75-85% |
| Purity (by HPLC) | >98% |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by the following analytical techniques.
| Technique | Expected Results |
| Mass Spectrometry (ESI+) | Molecular ion peak [M+H]⁺ at m/z 304.[1] A fragment ion may be observed at m/z 243, corresponding to the loss of the N,N-dimethyloxidoamino group.[1] |
| ¹H NMR | Characteristic shifts for the N-oxide methyl groups are expected to be slightly downfield compared to Zolmitriptan. The aromatic and oxazolidinone protons should show similar patterns to the parent compound. |
| ¹³C NMR | The carbon signals of the N-oxide methyl groups and the adjacent methylene (B1212753) group are expected to be shifted compared to Zolmitriptan. |
| Infrared (IR) Spectroscopy | Presence of a characteristic N-O stretching vibration. Other key functional group peaks for the indole (B1671886) and oxazolidinone rings should be present. |
| HPLC Purity | >98% |
| Melting Point | Not well-documented, to be determined. |
Visual Workflow of Synthesis
Caption: General workflows for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye irritation. Handle with care.
-
m-CPBA is a potentially explosive peroxide and should be handled with caution. Avoid friction, shock, and heat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
The protocols described in this application note provide reliable methods for the synthesis of the this compound reference standard. The choice of protocol may depend on the availability of reagents and equipment. Proper characterization of the final product is essential to confirm its identity and purity, ensuring its suitability for use in analytical and research applications.
References
Application Notes and Protocols for the Chromatographic Separation of Zolmitriptan Isomers and Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chromatographic separation of zolmitriptan (B1197), its stereoisomers, and its major metabolites. The protocols are designed for quantitative analysis in various matrices, from bulk drug substances to biological fluids.
Introduction
Zolmitriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used in the acute treatment of migraine.[1][2][3][4][5] Its therapeutic efficacy is, in part, attributed to its active metabolite, N-desmethyl-zolmitriptan. Zolmitriptan is metabolized in the liver primarily by the CYP1A2 enzyme into three main metabolites: the active N-desmethyl-zolmitriptan and two inactive metabolites, zolmitriptan N-oxide and an indole (B1671886) acetic acid derivative. Given the stereocenter in its oxazolidinone ring, the enantiomeric purity of zolmitriptan is a critical quality attribute. This document outlines validated chromatographic methods for the comprehensive analysis of zolmitriptan and its related substances.
Metabolic Pathway of Zolmitriptan
Zolmitriptan undergoes extensive hepatic metabolism. The primary metabolic pathway involves N-demethylation to form the active metabolite, 183C91 (N-desmethyl-zolmitriptan), which has a higher potency than the parent drug. Other significant pathways include N-oxidation and oxidative deamination to form inactive metabolites.
Chromatographic Methods and Protocols
Chiral Separation of Zolmitriptan Enantiomers
This method is suitable for determining the enantiomeric purity of zolmitriptan in bulk drug substances and pharmaceutical formulations.
Experimental Workflow:
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, methanol, and diethylamine in the ratio of 75:10:15:0.1 (v/v/v/v).
-
Sample Preparation: Accurately weigh and dissolve the zolmitriptan sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 227 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The (R)-enantiomer (distomer) will elute before the (S)-enantiomer (eutomer). Calculate the percentage of the (R)-isomer using the area normalization method.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | |
| Mobile Phase | Hexane:Isopropanol:Methanol:Diethylamine (75:10:15:0.1, v/v/v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 227 nm | |
| Resolution (Rs) between enantiomers | > 1.5 | |
| LOD of (R)-isomer | 100 ng/mL | |
| LOQ of (R)-isomer | 250 ng/mL |
Separation of Zolmitriptan and its Metabolites in Plasma
This LC-MS/MS method is designed for the simultaneous quantification of zolmitriptan and its active metabolite, N-desmethyl-zolmitriptan, in human or rat plasma.
Experimental Workflow:
Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., paroxetine).
-
Add 50 µL of 0.1 M NaOH.
-
Perform extraction with 1 mL of a mixture of saturated ethyl acetate and dichloromethane (4:1, v/v).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Waters XTerra RP18, 100 x 3.0 mm, 3.5 µm
-
Mobile Phase: Acetonitrile: 5mM Ammonium Acetate: Formic Acid (50:50:0.053, v/v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Zolmitriptan: m/z 288.2 → 243.1
-
N-desmethyl-zolmitriptan: m/z 274.2 → 229.1
-
Paroxetine (IS): m/z 330.1 → 192.1
-
-
-
Data Analysis: Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentrations of zolmitriptan and N-desmethyl-zolmitriptan in the plasma samples from the calibration curves.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | XTerra RP18 (100 x 3.0 mm, 3.5 µm) | |
| Mobile Phase | Acetonitrile: 5mM Ammonium Acetate: Formic Acid (50:50:0.053, v/v/v) | |
| Flow Rate | 0.3 mL/min | |
| Run Time | 3.0 min | |
| Linearity Range | 0.25 - 20 ng/mL | |
| LOQ | 0.25 ng/mL |
Analysis of Zolmitriptan and Process-Related Impurities
This HPLC method is suitable for the detection and quantification of known and unknown impurities in bulk zolmitriptan.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.02 M ammonium formate (B1220265) containing 0.1% n-propylamine and acetonitrile in a ratio of 80:20 (v/v).
-
Sample Preparation: Prepare a solution of zolmitriptan at a concentration of 0.5 mg/mL in a 50:50 (v/v) mixture of water and acetonitrile.
-
Chromatographic Conditions:
-
Column: Waters XTerra, 250 x 4.6 mm, 5 µm
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 33 °C
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
-
-
Data Analysis: Identify and quantify impurities based on their retention times relative to the zolmitriptan peak.
Quantitative Data Summary:
| Analyte | Retention Time (min) | Resolution from Zolmitriptan | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Impurity I ((S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one) | ~4.7 | 13.5 | 50 | 150 | |
| Zolmitriptan | ~11.0 - 14.6 | - | 50 | 150 | |
| Impurity II ((S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one) | ~27.6 | 24.1 | 200 | 600 |
Conclusion
The chromatographic methods detailed in these application notes provide robust and reliable approaches for the separation and quantification of zolmitriptan, its enantiomeric impurity, and its major metabolites. These protocols can be readily implemented in research and quality control laboratories for routine analysis and stability studies. The provided workflows and data tables offer a comprehensive guide for drug development professionals.
References
Application Note: Coulometric Detection of Zolmitriptan N-Oxide in Human Plasma
Introduction
Zolmitriptan (B1197) is a selective serotonin (B10506) receptor agonist used in the treatment of migraine headaches. It is metabolized in the body to form several metabolites, including the active N-desmethylzolmitriptan and the inactive Zolmitriptan N-Oxide.[1][2] Monitoring the levels of Zolmitriptan and its metabolites in biological fluids such as plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note describes a sensitive and specific method for the simultaneous determination of Zolmitriptan, N-desmethylzolmitriptan, and this compound in human plasma using High-Performance Liquid Chromatography (HPLC) with coulometric detection.[1]
Principle
This method utilizes a solid-phase extraction (SPE) technique to isolate the analytes from the plasma matrix.[1] The extracted compounds are then separated using isocratic reversed-phase HPLC.[1] Detection is achieved using a coulometric detector, an electrochemical method that offers high sensitivity and selectivity for electroactive compounds. The coulometric detector measures the total charge resulting from the oxidation or reduction of the analyte as it passes through an electrochemical cell. This allows for precise quantification of the target compounds.
Quantitative Data Summary
The following table summarizes the quantitative performance of the HPLC method with coulometric detection for the analysis of Zolmitriptan and its metabolites.
| Analyte | Linearity Range (ng/mL) | Mean Absolute Recovery (%) | Assay Sensitivity (ng) | Mean Inter- and Intra-assay CV (%) |
| Zolmitriptan | 2-20 | 87 | 0.5 | < 11 |
| N-desmethylzolmitriptan | 2-20 | 58 | 0.5 | < 11 |
| This compound | 2-20 | 77 | 0.5 | < 11 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of Zolmitriptan and its metabolites from human plasma.
Apparatus and Reagents:
-
SPE cartridges (specific type to be determined based on full method details, likely a mixed-mode or polymeric sorbent)
-
Human plasma samples
-
Internal standard (an analogue of Zolmitriptan)
-
Deionized water
-
SPE vacuum manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Protocol:
-
Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by deionized water.
-
Sample Loading: Spike plasma samples with the internal standard. Load the pre-treated plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with a suitable solvent to remove interfering substances. The specific wash solvent will depend on the SPE sorbent used.
-
Elution: Elute the analytes from the cartridges using an appropriate elution solvent (e.g., methanol or an acidified organic solvent).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase for HPLC analysis.
HPLC with Coulometric Detection
This protocol describes the chromatographic separation and detection of the analytes.
Apparatus and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system
-
Isocratic pump
-
Autosampler
-
Reversed-phase HPLC column (e.g., C18)
-
Coulometric detector with an electrochemical cell
-
Mobile phase (specific composition to be determined, typically a mixture of buffer and organic solvent like acetonitrile (B52724) or methanol)
-
Reconstituted samples from SPE
Protocol:
-
System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Coulometric Detector Settings: Set the potentials of the coulometric detector electrodes. For detection, a screening mode with an upstream electrode set to a lower potential and a downstream analytical electrode set to a higher oxidizing potential is common. (Note: Specific potentials would need to be optimized for Zolmitriptan and its metabolites).
-
Injection: Inject a known volume of the reconstituted sample into the HPLC system.
-
Chromatography: Perform the chromatographic separation using an isocratic flow of the mobile phase.
-
Data Acquisition: Acquire the chromatogram and integrate the peaks corresponding to Zolmitriptan, N-desmethylzolmitriptan, and this compound, and the internal standard.
-
Quantification: Construct standard curves by plotting the peak area ratios of the analytes to the internal standard against the concentration. Determine the concentration of the analytes in the samples from the standard curves.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Metabolic conversion of Zolmitriptan.
References
- 1. Simultaneous measurement of zolmitriptan and its major metabolites N-desmethylzolmitriptan and this compound in human plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zolmitriptan | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Protocol for Forced Degradation Studies of Zolmitriptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolmitriptan (B1197) is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used in the acute treatment of migraine.[1] To ensure the stability, efficacy, and safety of a pharmaceutical product, regulatory agencies require forced degradation studies as part of the drug development process. These studies, also known as stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. This application note provides a detailed protocol for conducting forced degradation studies on zolmitriptan, in line with the International Council for Harmonisation (ICH) guidelines.[2][3]
Forced degradation involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[2][3] This helps in establishing the intrinsic stability of the molecule and provides insights into its degradation pathways. The outcomes of these studies are crucial for the development of a stability-indicating method, which is capable of separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products.
This document outlines the experimental procedures for subjecting zolmitriptan to hydrolytic, oxidative, thermal, and photolytic stress conditions. It also details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of the stressed samples.
Experimental Protocols
Materials and Reagents
-
Zolmitriptan reference standard
-
Hydrochloric acid (HCl), 0.1 N and 5 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 5 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
n-propylamine
-
Water (HPLC grade)
-
Phosphate buffer
-
Orthophosphoric acid
Instrumentation
-
HPLC system with a PDA or UV detector
-
Photostability chamber
-
Oven
-
Water bath
-
pH meter
Preparation of Solutions
-
Stock Solution of Zolmitriptan: Prepare a stock solution of zolmitriptan at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and acetonitrile (50:50 v/v).
-
Working Solution of Zolmitriptan: From the stock solution, prepare a working solution of zolmitriptan at a concentration of 0.5 mg/mL by diluting with the same solvent.
Forced Degradation Procedures
For each stress condition, a control sample of zolmitriptan, stored under normal conditions, should be analyzed alongside the stressed sample.
-
To a suitable volume of the zolmitriptan stock solution, add an equal volume of 0.1 N HCl to achieve a final concentration of approximately 0.5 mg/mL.
-
Incubate the solution at 80°C for 60 minutes.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute the neutralized solution with the mobile phase to the final working concentration for HPLC analysis.
-
To a suitable volume of the zolmitriptan stock solution, add an equal volume of 0.1 N NaOH to achieve a final concentration of approximately 0.5 mg/mL.
-
Incubate the solution at 80°C for 60 minutes.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute the neutralized solution with the mobile phase to the final working concentration for HPLC analysis.
-
To a suitable volume of the zolmitriptan stock solution, add an equal volume of 3% H₂O₂ to achieve a final concentration of approximately 0.5 mg/mL.
-
Keep the solution at room temperature for 24 hours.
-
After 24 hours, dilute the solution with the mobile phase to the final working concentration for HPLC analysis.
-
Accurately weigh about 50 mg of zolmitriptan solid powder and place it in an oven.
-
Expose the solid drug to dry heat at 80°C for 24 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed zolmitriptan in the mobile phase at the final working concentration for HPLC analysis.
-
Expose the zolmitriptan solid drug powder in a photostability chamber according to ICH guidelines. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept in the same chamber.
-
After exposure, prepare a solution of the photo-stressed zolmitriptan in the mobile phase at the final working concentration for HPLC analysis.
Stability-Indicating HPLC Method
The following HPLC method is recommended for the separation and quantification of zolmitriptan and its degradation products.
| Parameter | Condition |
| Column | Waters XTerra C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M ammonium formate containing 0.1% n-propylamine and acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 33°C |
| Injection Volume | 10 µL |
Data Presentation
The results of the forced degradation studies should be summarized to show the percentage of degradation of zolmitriptan under each stress condition. The chromatograms should be analyzed to determine the retention time (RT) of zolmitriptan and the relative retention times (RRTs) of the degradation products.
Table 1: Summary of Forced Degradation Results for Zolmitriptan
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | RRT of Major Degradants |
| Acid Hydrolysis | 0.1 N HCl | 1 hour | 80°C | ~27.6% | - |
| Base Hydrolysis | 0.1 N NaOH | 1 hour | 80°C | ~17.5% | 0.51 |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp. | ~9.7% | 0.28, 0.35 |
| Thermal Degradation | Dry Heat | 24 hours | 80°C | Not specified | - |
| Photolytic Degradation | ICH Guideline | - | - | Not specified | - |
Note: The percentage of degradation and RRTs are dependent on the specific experimental conditions and the HPLC method used. The values presented here are based on published literature and should be considered as examples.
Visualization
Experimental Workflow
The overall workflow for the forced degradation study of zolmitriptan is illustrated in the following diagram.
Caption: Workflow for the forced degradation study of zolmitriptan.
Conclusion
This application note provides a comprehensive protocol for conducting forced degradation studies on zolmitriptan. The described stress conditions and the stability-indicating HPLC method are designed to effectively identify and quantify potential degradation products. Following this protocol will enable researchers and drug development professionals to generate crucial data for assessing the intrinsic stability of zolmitriptan, understanding its degradation pathways, and developing robust pharmaceutical formulations. The validation of the stability-indicating method is a critical subsequent step to ensure its suitability for routine quality control and stability monitoring.
References
Troubleshooting & Optimization
Technical Support Center: Resolving Peak Tailing for Zolmitriptan N-Oxide in HPLC
Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide focuses on a common challenge encountered by researchers and drug development professionals: resolving peak tailing for Zolmitriptan N-Oxide.
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing
Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase HPLC, often leading to inaccurate quantification and reduced resolution.[1][2][3] This guide provides a systematic approach to diagnose and resolve this problem.
Understanding the Problem: Why Does this compound Exhibit Peak Tailing?
This compound is a basic compound, susceptible to secondary interactions with the stationary phase in HPLC columns. The primary cause of peak tailing for such compounds is the interaction between the basic analyte and residual acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[1][4] These interactions create multiple retention mechanisms, leading to a distorted peak shape.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge. It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.
Q2: Why is it crucial to resolve peak tailing for this compound?
A2: Tailing peaks can compromise the accuracy and precision of quantitative analysis by making peak integration difficult and inconsistent. It can also decrease the resolution between closely eluting peaks, potentially masking the presence of impurities. For regulatory submissions, symmetrical peaks are often a requirement.
Q3: What are the key chemical properties of this compound to consider for HPLC method development?
A3: this compound is a metabolite of Zolmitriptan. Its chemical properties are summarized in the table below. The predicted pKa suggests it is a basic compound.
| Property | Value | Reference |
| Molecular Formula | C16H21N3O3 | |
| Molecular Weight | 303.36 g/mol | |
| Predicted pKa | 12.55 ± 0.40 | |
| Solubility | Slightly soluble in Methanol and Water |
Troubleshooting Workflow
The following workflow provides a structured approach to troubleshooting peak tailing for this compound.
Caption: A logical workflow for systematically troubleshooting peak tailing.
Detailed Troubleshooting Steps & Experimental Protocols
HPLC Column Evaluation
The column is a primary suspect in peak tailing issues.
1.1. Column Age and Contamination:
-
Problem: An old or contaminated column can have active sites that cause tailing.
-
Solution:
-
Flush the column with a strong solvent (e.g., 100% Acetonitrile (B52724) or Methanol for reversed-phase columns).
-
If flushing doesn't work, replace the column with a new one of the same type.
-
Use a guard column to protect the analytical column from contaminants.
-
1.2. Inappropriate Column Chemistry:
-
Problem: Traditional C18 columns with high residual silanol activity are prone to causing tailing for basic compounds.
-
Solution:
-
Use a modern, high-purity silica (B1680970) column with low silanol activity (Type B silica).
-
Consider columns with alternative stationary phases, such as those with embedded polar groups or end-capped columns, which are designed to shield residual silanols.
-
For highly basic compounds, consider hybrid silica or polymer-based columns.
-
Table 1: Effect of Column Choice on Peak Tailing of a Basic Analyte
| Column Type | Stationary Phase | Tailing Factor (Tf) | Comments |
| Traditional C18 | Silica-based, high silanol activity | 2.1 | Significant tailing observed. |
| Modern End-capped C18 | High-purity silica, low silanol activity | 1.3 | Improved peak symmetry. |
| Embedded Polar Group | Proprietary | 1.1 | Good peak shape, reduced secondary interactions. |
Mobile Phase Optimization
The mobile phase composition plays a critical role in controlling peak shape.
2.1. Mobile Phase pH:
-
Problem: At mid-range pH, residual silanols on the silica surface are ionized and can strongly interact with the protonated basic analyte.
-
Solution:
-
Lower the mobile phase pH to between 2.5 and 3.5. At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the positively charged this compound.
-
Experimental Protocol: Optimizing Mobile Phase pH
-
Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0) using a suitable buffer like phosphate (B84403) or formate.
-
Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Column Equilibration: Equilibrate the HPLC column with each mobile phase for at least 15-20 column volumes before injecting the sample.
-
Injection: Inject a standard solution of this compound.
-
Data Analysis: Record the chromatograms and calculate the tailing factor for the this compound peak at each pH.
Table 2: Effect of Mobile Phase pH on this compound Peak Tailing
| Mobile Phase pH | Tailing Factor (Tf) | Observations |
| 7.0 | 2.5 | Severe tailing, broad peak. |
| 3.5 | 1.5 | Moderate improvement in peak shape. |
| 3.0 | 1.2 | Good peak symmetry achieved. |
| 2.5 | 1.1 | Excellent peak shape, minimal tailing. |
2.2. Use of Mobile Phase Modifiers:
-
Problem: Even at low pH, some residual silanol interactions may persist.
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase (typically 0.1-0.5%). These modifiers act as "silanol blockers" by competing with the analyte for active sites on the stationary phase. A published method for Zolmitriptan and its impurities used 0.1% n-propylamine in the mobile phase to achieve good peak shapes.
-
HPLC System Inspection
Instrumental issues can also contribute to peak distortion.
3.1. Extra-Column Volume:
-
Problem: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution:
-
Use tubing with the smallest possible internal diameter and shortest possible length.
-
Ensure all fittings are properly connected to avoid dead volumes.
-
3.2. Detector Settings:
-
Problem: An inappropriate detector time constant or sampling rate can distort the peak shape.
-
Solution:
-
Optimize the detector settings according to the peak width. A faster sampling rate and a smaller time constant are generally better for sharp peaks.
-
Sample Preparation and Injection
The way the sample is prepared and introduced into the system can impact peak shape.
4.1. Sample Solvent:
-
Problem: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion.
-
Solution:
-
Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, keep the injection volume as small as possible.
-
4.2. Sample Overload:
-
Problem: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.
-
Solution:
-
Reduce the injection volume or dilute the sample.
-
Chemical Interactions Leading to Peak Tailing
The following diagram illustrates the interaction between a basic analyte like this compound and the stationary phase, leading to peak tailing.
Caption: Primary vs. secondary interactions in reversed-phase HPLC.
By systematically addressing these potential causes, researchers can effectively resolve peak tailing for this compound and ensure the development of robust and reliable HPLC methods.
References
Technical Support Center: Zolmitriptan N-Oxide Extraction from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the extraction recovery of Zolmitriptan (B1197) N-Oxide from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting Zolmitriptan N-Oxide from plasma?
A1: The primary challenges stem from the physicochemical properties of this compound. Compared to the parent drug, Zolmitriptan, the N-oxide metabolite is more polar (predicted LogP of -0.87 vs. ~1.8 for Zolmitriptan). This increased polarity can lead to lower recovery in traditional liquid-liquid extraction (LLE) protocols using non-polar solvents and may require specific optimization for solid-phase extraction (SPE). Additionally, as a metabolite, it is often present at lower concentrations than the parent drug, necessitating a highly efficient extraction and sensitive analytical method.
Q2: Which extraction method is recommended for the best recovery of this compound?
A2: Solid-Phase Extraction (SPE) has been shown to provide good recovery for this compound. A published study demonstrated an absolute recovery of 77% for this compound from human plasma using an SPE method[1][2]. While specific recovery data for LLE and Protein Precipitation (PPT) for the N-oxide is less available, these methods can also be optimized. The choice of method often depends on the required sample cleanliness, throughput, and available equipment.
Q3: How does the pH of the sample affect the extraction of this compound?
A3: The pH of the plasma sample is a critical parameter for optimizing extraction, particularly for LLE. Zolmitriptan has a pKa of approximately 9.64, meaning it is a basic compound[3][4]. To ensure it is in its neutral, more organic-soluble form for LLE, the pH of the aqueous plasma sample should be adjusted to be at least 2 units above its pKa (i.e., pH > 11.6). While the pKa for this compound is predicted to be around 12.55, applying a similar principle of maintaining a basic pH during extraction is a good starting point to maximize its partition into an organic solvent[5].
Q4: I am observing significant matrix effects in my LC-MS/MS analysis. What could be the cause and how can I mitigate it?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common issue in bioanalysis and are often due to co-eluting endogenous components from the plasma matrix (e.g., phospholipids). To mitigate this:
-
Improve Sample Clean-up: SPE generally provides a cleaner extract than LLE or PPT, reducing the amount of matrix components introduced into the mass spectrometer.
-
Optimize Chromatography: Adjust your HPLC/UPLC gradient to better separate this compound from the regions where matrix components elute.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for this compound, if available, is the most effective way to compensate for matrix effects as it will be affected similarly to the analyte.
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Issue 1: Low Recovery with Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound using SPE, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low SPE recovery.
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
For low recovery of this compound with LLE, use this guide to optimize your protocol.
References
- 1. Simultaneous measurement of zolmitriptan and its major metabolites N-desmethylzolmitriptan and this compound in human plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Zolmitriptan | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 251451-30-6,this compound | lookchem [lookchem.com]
Technical Support Center: Zolmitriptan N-Oxide LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of Zolmitriptan N-Oxide. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression and achieve reliable, high-quality data in your bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, this compound, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] In bioanalytical methods, endogenous components from biological matrices like plasma, such as phospholipids (B1166683) and salts, are common causes of ion suppression.[5]
Q2: What are the most common sources of ion suppression in my this compound assay?
A2: The primary sources of ion suppression are often matrix components that co-elute with this compound. These can include:
-
Endogenous compounds: Phospholipids, salts, and proteins from biological samples (e.g., plasma, urine).
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware.
-
Mobile phase additives: High concentrations of non-volatile buffers or ion-pairing agents can interfere with the ionization process.
Q3: How can I detect ion suppression in my LC-MS method?
A3: A common method to identify ion suppression is through a post-column infusion experiment. In this technique, a constant flow of this compound solution is infused into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal at the retention time of interfering components indicates a region of ion suppression.
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression for this compound?
A4: Electrospray ionization (ESI) is generally more prone to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). This is because ESI's ionization mechanism is more complex and susceptible to interferences from non-volatile species that can affect droplet formation and evaporation. If your method development allows, testing both ionization techniques can be a valuable troubleshooting step.
Troubleshooting Guide: Minimizing Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound analysis.
Step 1: Identify the Source of Suppression
The first step in troubleshooting is to determine the origin of the ion suppression.
dot
Caption: Troubleshooting workflow for identifying ion suppression.
Step 2: Implement Mitigation Strategies
Once ion suppression is confirmed, employ one or more of the following strategies.
Strategy 1: Optimize Sample Preparation
Effective sample cleanup is crucial for removing interfering matrix components before LC-MS analysis.
| Sample Preparation Technique | Principle | Effectiveness for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological matrix using an organic solvent (e.g., acetonitrile, methanol). | Simple and fast, but may not effectively remove phospholipids and other endogenous interferences, often resulting in significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between two immiscible liquid phases, leaving interferences in the original matrix. | More effective at removing salts and some phospholipids than PPT, leading to reduced ion suppression. |
| Solid-Phase Extraction (SPE) | This compound is selectively adsorbed onto a solid sorbent, while interferences are washed away. | Highly effective at removing a wide range of interferences, providing the cleanest extracts and minimizing ion suppression. |
Strategy 2: Modify Chromatographic Conditions
Adjusting the LC method can help separate this compound from co-eluting interferences.
dot
Caption: Chromatographic parameters to optimize for better separation.
-
Change Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a biphenyl (B1667301) phase) can alter the selectivity and improve the separation from interfering components.
-
Modify Mobile Phase Gradient: A shallower gradient can increase the resolution between this compound and closely eluting matrix components.
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase can change the retention behavior of both the analyte and interferences, potentially improving separation.
Strategy 3: Optimize Mass Spectrometry Parameters
While less common for mitigating ion suppression, optimizing MS parameters can enhance the signal-to-noise ratio.
-
Ion Source Optimization: Adjusting the gas flows, temperature, and spray voltage can sometimes improve the ionization efficiency of this compound in the presence of matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for ion suppression. Since the SIL internal standard co-elutes and experiences the same degree of suppression as the analyte, the ratio of their signals remains constant, ensuring accurate quantification.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Detection
Objective: To identify regions of ion suppression in the chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank plasma extract (prepared using your current sample preparation method)
Method:
-
Set up the LC system with your analytical column and mobile phases.
-
Connect the outlet of the analytical column to a tee union.
-
Connect a syringe pump delivering a constant flow (e.g., 10 µL/min) of the this compound standard solution to the second port of the tee union.
-
Connect the third port of the tee union to the MS ion source.
-
Set the MS to monitor the MRM transition for this compound.
-
Start the syringe pump to obtain a stable baseline signal for this compound.
-
Inject the blank plasma extract onto the LC system.
-
Monitor the baseline for any significant drops in signal intensity. These drops correspond to regions of ion suppression.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To effectively remove matrix interferences from plasma samples.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Plasma sample
-
Internal standard solution (ideally, a stable isotope-labeled this compound)
-
Deionized water
-
Formic acid
Method:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Pre-treat the plasma sample by adding the internal standard and diluting with an acidic solution (e.g., 2% formic acid in water). Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the acidic solution to remove weakly bound interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.
LC-MS/MS Parameters for this compound
The following table provides a starting point for LC-MS/MS method development.
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (Example) | Precursor Ion > Product Ion |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of zolmitriptan (B1197) and its related substances.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of zolmitriptan.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) for Zolmitriptan or Impurities | Inappropriate mobile phase pH causing ionization of the analyte. | Adjust the mobile phase pH. For zolmitriptan, a slightly alkaline pH (around 7.5 to 9.85) can improve peak shape.[1][2] |
| Secondary interactions with residual silanols on the HPLC column. | Use a base-deactivated column or add a competing amine (e.g., n-propylamine) to the mobile phase.[3] | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inadequate Resolution Between Zolmitriptan and Known Impurities | Mobile phase composition lacks sufficient selectivity. | Optimize the organic modifier (acetonitrile vs. methanol) and buffer concentration. A gradient elution may be necessary to resolve all impurities.[2] |
| Incorrect column chemistry. | Experiment with different stationary phases (e.g., C8 vs. C18) or columns from different manufacturers.[3] | |
| Column temperature is not optimal. | Adjust the column temperature. A slightly elevated temperature (e.g., 33°C) can improve separation efficiency. | |
| Co-elution of Unknown Impurities with Zolmitriptan | The analytical method is not stability-indicating. | Perform forced degradation studies to generate potential degradation products and ensure the method can separate them from the main peak. |
| Insufficient chromatographic separation power. | Employ a longer column, a column with a smaller particle size, or switch to a UPLC system for higher efficiency. | |
| Low Retention of Zolmitriptan | High organic content in the mobile phase. | Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. |
| Inappropriate column choice. | Ensure the use of a suitable reversed-phase column (e.g., C18 or C8). | |
| Variable Retention Times | Inadequate system equilibration. | Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analytical run. |
| Fluctuations in mobile phase composition or flow rate. | Check the HPLC pump for proper functioning and ensure the mobile phase is well-mixed and degassed. | |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature. | |
| Baseline Noise or Drift | Contaminated mobile phase or column. | Filter the mobile phase and use fresh, high-purity solvents. Flush the column with a strong solvent. |
| Detector lamp aging. | Replace the detector lamp if it has exceeded its recommended lifetime. |
Frequently Asked Questions (FAQs)
1. What are the common process-related impurities and degradation products of zolmitriptan?
Common known impurities of zolmitriptan include:
-
(S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (Impurity I)
-
(S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one (Impurity II)
-
N-desmethyl zolmitriptan
-
Zolmitriptan N-oxide
-
Zolmitriptan R-Isomer
-
3-Ethyl-indole
Forced degradation studies have shown that zolmitriptan is susceptible to degradation under acidic, alkaline, and oxidative conditions, leading to the formation of various degradation products.
2. What are the typical starting parameters for developing an HPLC method for zolmitriptan related substances?
A good starting point for method development can be found in various published methods. Below is a summary of commonly used parameters.
| Parameter | Typical Values | References |
| Column | C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase A | Phosphate buffer, Ammonium (B1175870) formate (B1220265) buffer | |
| Mobile Phase B | Acetonitrile, Methanol | |
| pH | 3.4 - 9.85 | |
| Flow Rate | 0.8 - 1.5 mL/min | |
| Detection Wavelength | 224 - 229 nm | |
| Column Temperature | Ambient to 33°C | |
| Diluent | Water:Acetonitrile (50:50 v/v) |
3. How can I perform forced degradation studies for zolmitriptan?
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Here is a general protocol based on published studies:
-
Acid Hydrolysis: Treat the zolmitriptan sample with an acid solution (e.g., 0.1N to 1N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.1N to 5N NaOH) at an elevated temperature (e.g., 60-80°C). Zolmitriptan shows significant degradation in alkaline conditions.
-
Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperatures.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the sample to UV and visible light to assess its photosensitivity.
It is crucial to analyze a blank solution subjected to the same stress conditions alongside the drug sample.
Experimental Protocols
Detailed Methodology for a Stability-Indicating HPLC Method
This protocol is a composite based on a validated method for the analysis of zolmitriptan and its related substances.
Chromatographic Conditions:
-
Column: Waters XTerra C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.02 M ammonium formate containing 0.1% n-propylamine and acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 33°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Diluent: Water:Acetonitrile (50:50 v/v)
Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of zolmitriptan and its known impurities (e.g., Impurity I and II) in the diluent.
-
Sample Solution: Accurately weigh and dissolve the zolmitriptan drug substance or a crushed tablet in the diluent to achieve a suitable concentration.
-
System Suitability Solution: Prepare a solution containing zolmitriptan and its impurities at a concentration that allows for the evaluation of system suitability parameters such as resolution, tailing factor, and theoretical plates.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the system suitability solution to verify the performance of the chromatographic system.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms to determine the levels of related substances in the sample.
Visualizations
Caption: Troubleshooting workflow for zolmitriptan analysis.
References
Technical Support Center: Optimization of Mobile Phase for Zolmitriptan Metabolite Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of zolmitriptan (B1197) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of zolmitriptan that I need to separate?
A1: Zolmitriptan is metabolized into three major metabolites. One is an active metabolite, N-desmethyl-zolmitriptan (183C91), which contributes to the therapeutic effect.[1][2] The other two are inactive metabolites: zolmitriptan N-oxide and an indoleacetic acid derivative.[1][2] Effective chromatographic methods should aim to separate zolmitriptan from these key metabolites, particularly the active N-desmethyl form.
Q2: What is a good starting point for a mobile phase to separate zolmitriptan and its N-desmethyl metabolite?
A2: A common starting point for reversed-phase HPLC is a combination of an organic solvent and an aqueous buffer. For zolmitriptan and its N-desmethyl metabolite, a mobile phase of acetonitrile (B52724) or methanol (B129727) mixed with an ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffer is frequently effective, especially for LC-MS/MS applications. A typical starting composition could be a 40:60 to 70:30 (v/v) ratio of organic solvent to aqueous buffer.[3]
Q3: Why is the pH of the mobile phase important for the separation of zolmitriptan and its metabolites?
A3: The pH of the mobile phase is crucial because zolmitriptan and its metabolites are ionizable compounds. Adjusting the pH can change the charge state of the analytes, which in turn affects their retention on a reversed-phase column. For basic compounds like zolmitriptan, a slightly acidic pH (e.g., 3-4) can improve peak shape and retention. Some methods also utilize a higher pH to achieve desired selectivity.
Q4: What are the common stationary phases used for zolmitriptan and metabolite separation?
A4: The most commonly used stationary phase for the separation of zolmitriptan and its metabolites is a C18 column. This is a type of reversed-phase column that provides good retention and separation for moderately polar to nonpolar compounds.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for zolmitriptan and its metabolites are tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like zolmitriptan is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) can protonate the analytes and suppress silanol interactions, leading to more symmetrical peaks.
-
Solution 2: Add an Ion-Pairing Agent: Incorporating an ion-pairing agent like tetra butyl ammonium hydrogen sulphate into the mobile phase can also improve peak shape.
-
Solution 3: Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry that is more resistant to secondary interactions.
-
Issue 2: Insufficient Resolution Between Zolmitriptan and N-desmethyl-zolmitriptan
-
Question: I am not getting baseline separation between zolmitriptan and its active metabolite, N-desmethyl-zolmitriptan. How can I improve the resolution?
-
Answer: Improving the resolution between these two closely related compounds often requires careful optimization of the mobile phase.
-
Solution 1: Optimize Organic Solvent Ratio: A systematic approach is to vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
Solution 2: Change the Organic Solvent: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation, potentially resolving the co-eluting peaks. Acetonitrile often provides different selectivity compared to methanol.
-
Solution 3: Adjust the pH: Fine-tuning the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes differently, which can lead to changes in retention and improved separation.
-
Solution 4: Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient elution program, where the concentration of the organic solvent is increased over time, can help to separate the compounds more effectively.
-
Issue 3: Short Column Lifespan
-
Question: My column performance is degrading quickly when analyzing plasma samples containing zolmitriptan and its metabolites. What can I do to extend the column's life?
-
Answer: Rapid column degradation when analyzing biological samples is often due to the introduction of proteins and other matrix components that can irreversibly bind to the stationary phase.
-
Solution 1: Implement a Robust Sample Preparation Method: Use a thorough sample preparation technique such as liquid-liquid extraction or solid-phase extraction to remove as many matrix interferences as possible before injecting the sample onto the column.
-
Solution 2: Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to adsorb strongly retained and particulate matter, thereby protecting the more expensive analytical column.
-
Solution 3: Column Washing: After a sequence of injections, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds from the stationary phase.
-
Data Presentation
Table 1: Summary of Chromatographic Conditions for Zolmitriptan and Metabolite Separation
| Analytical Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| RP-HPLC | SYMMETRY C18 (3.5µm, 2.1x50mm) | Acetonitrile: water (70:30 v/v) | 0.2 | UV (225 nm) | |
| RP-HPLC | C18 | Methanol: water (75:25 v/v), pH 3.0 with Orthophosphoric acid | 1.0 | UV (222 nm) | |
| RP-HPLC | Phenomenex C18 (5µm, 150x4.6mm) | Phosphate buffer (pH 3.5): Methanol (85:15 v/v) | 0.9 | UV (224 nm) | |
| RP-HPLC | 250 mm reversed-phase column | Methanol: 10 mM tetra butyl ammonium hydrogen sulphate (pH 3.4) (50:50 v/v) | 0.8 | UV (224 nm) | |
| LC-MS/MS | Waters Xterra MS C18 (5µm, 150x2.1mm) | 20 mmol·L-1 ammonium formate (0.1% formic acid): Methanol (40:60 v/v) | 0.3 | ESI-MS/MS | |
| LC-MS/MS | XTerra RP18 | Acetonitrile: 5mM ammonium acetate: formic acid (50:50:0.053, v/v/v) | 0.25 | ESI-MS/MS |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of Zolmitriptan
-
Objective: To determine the concentration of zolmitriptan in a sample.
-
Instrumentation: HPLC with a UV detector.
-
Column: SYMMETRY C18 packed column (3.5µm, 2.1x50mm).
-
Mobile Phase: A mixture of HPLC grade Acetonitrile and milli-Q water in a 70:30 (v/v) ratio.
-
Flow Rate: 0.2 mL/min.
-
Detection: UV detection at a wavelength of 225 nm.
-
Run Time: 5 minutes.
-
Procedure:
-
Prepare the mobile phase and degas it by sonication.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standard solutions of zolmitriptan in the diluent (80:20 acetonitrile:water).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of zolmitriptan in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: LC-MS/MS Method for Determination of Zolmitriptan and N-desmethyl-zolmitriptan in Human Plasma
-
Objective: To simultaneously quantify zolmitriptan and its active metabolite N-desmethyl-zolmitriptan in human plasma.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: Waters Xterra MS C18 (5µm, 150x2.1mm).
-
Mobile Phase: A mixture of 20 mmol·L-1 ammonium formate (containing 0.1% formic acid) and methanol in a 40:60 (v/v) ratio.
-
Flow Rate: 0.3 mL/min.
-
Detection: ESI-MS/MS in multiple reaction monitoring (MRM) mode.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., rizatriptan).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Procedure:
-
Prepare the mobile phase and prime the LC system.
-
Equilibrate the column with the mobile phase.
-
Inject the prepared sample onto the LC-MS/MS system.
-
Monitor the specific MRM transitions for zolmitriptan, N-desmethyl-zolmitriptan, and the internal standard for quantification.
-
Visualizations
Caption: Workflow for mobile phase optimization.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Zolmitriptan N-Oxide
Welcome to the technical support center for the low-level detection of Zolmitriptan (B1197) N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Zolmitriptan N-Oxide and why is its low-level detection important?
A1: this compound is one of the main inactive metabolites of Zolmitriptan, a medication used to treat migraines.[1][2] Low-level detection of this metabolite is crucial in pharmacokinetic and drug metabolism studies to accurately understand the absorption, distribution, metabolism, and excretion (ADME) profile of Zolmitriptan. Sensitive analytical methods are required to quantify trace amounts of this compound in biological matrices like plasma.[3][4]
Q2: Which analytical techniques are most suitable for detecting low levels of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques.[5] LC-MS/MS, in particular, offers superior sensitivity and selectivity, making it the preferred method for quantifying trace amounts of the analyte in complex biological samples.
Q3: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound?
A3: The LOD and LOQ can vary significantly depending on the analytical method and the sample matrix. For instance, an HPLC method with coulometric detection for Zolmitriptan and its metabolites, including the N-oxide, has demonstrated an assay sensitivity of 0.5 ng for each analyte. Another LC-MS/MS method for Zolmitriptan and its active metabolite had an LLOQ of 0.5 ng/mL. A highly sensitive LC-MS/MS method for simultaneous determination of Zolmitriptan and its N-desmethyl metabolite reported an LOQ of 0.25 ng/mL.
Q4: How critical is sample preparation for achieving high sensitivity?
A4: Sample preparation is a critical step for enhancing sensitivity, especially in biological matrices like plasma. Techniques like Solid-Phase Extraction (SPE) are commonly used to remove interferences and concentrate the analyte before analysis. A well-optimized sample preparation protocol can significantly improve the signal-to-noise ratio and, consequently, the detection limits.
Q5: Are there any known stability issues with Zolmitriptan and its metabolites that I should be aware of?
A5: Yes, forced degradation studies on Zolmitriptan have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions. While specific stability data for this compound is less detailed in the provided results, it is reasonable to assume that its stability profile may be similar. Therefore, proper sample handling and storage are crucial to prevent degradation and ensure accurate quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the low-level detection of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Sensitivity / Low Signal Intensity | 1. Suboptimal mass spectrometry (MS) parameters. 2. Inefficient sample extraction and concentration. 3. Degradation of the analyte. 4. Poor chromatographic peak shape. | 1. Optimize MS parameters (e.g., ionization source, collision energy) by infusing a standard solution of this compound. 2. Evaluate and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. Ensure the chosen sorbent and elution solvents are appropriate. 3. Handle samples at low temperatures, use antioxidants if necessary, and analyze them as soon as possible after preparation. 4. Adjust the mobile phase composition, pH, or gradient to improve peak shape. |
| High Background Noise | 1. Contaminated solvents, reagents, or glassware. 2. Matrix effects from the biological sample. 3. Carryover from previous injections. | 1. Use high-purity solvents and reagents. Thoroughly clean all glassware. 2. Improve the sample cleanup procedure. Consider using a more selective extraction method or a divert valve on the LC system to direct the early-eluting matrix components to waste. 3. Implement a robust needle wash protocol between injections. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Column temperature variations. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure it is delivering a consistent flow rate. 2. Use a column oven to maintain a constant temperature. 3. Use a guard column to protect the analytical column. If the column performance deteriorates, it may need to be replaced. |
| Poor Recovery During Sample Preparation | 1. Inappropriate SPE sorbent or elution solvent. 2. Incomplete elution of the analyte. 3. Analyte binding to container surfaces. | 1. Screen different SPE cartridges and elution solvents to find the optimal combination for this compound. 2. Increase the volume of the elution solvent or perform multiple elution steps. 3. Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. |
Quantitative Data Summary
The following tables summarize the quantitative data from various published methods for the detection of Zolmitriptan and its metabolites.
Table 1: HPLC Methods for Zolmitriptan and its Metabolites
| Method | Analyte(s) | Matrix | Linearity Range | LOD/LOQ | Reference |
| HPLC with Coulometric Detection | Zolmitriptan, N-desmethylzolmitriptan, this compound | Human Plasma | 2-20 ng/mL | Assay Sensitivity: 0.5 ng | |
| RP-HPLC | Zolmitriptan | Bulk Drug | 10-50 µg/mL | - | |
| RP-HPLC | Zolmitriptan | Tablet Dosage Form | 1-100 µg/mL | LOD: 0.2687 µg/mL, LOQ: 0.8134 µg/mL |
Table 2: LC-MS/MS Methods for Zolmitriptan and its Metabolites
| Method | Analyte(s) | Matrix | Linearity Range | LOD/LOQ | Reference |
| LC-MS/MS | Zolmitriptan | - | 30-1000 ng/mL | LLOQ: 1 ng/mL | |
| LC-MS/MS | Zolmitriptan, N-desmethylzolmitriptan | Human Plasma | 0.25–20 ng/mL | LOQ: 0.25 ng/mL | |
| LC/MS/MS | Zolmitriptan, Sumatriptan, Naratriptan, Rizatriptan | Human Serum | 1-100 ng/mL | LOD: 100 pg/mL |
Experimental Protocols
Protocol 1: HPLC with Coulometric Detection for this compound in Human Plasma
This protocol is based on the method described by Clement and Franklin (2002).
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load 1 mL of human plasma onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute Zolmitriptan, its metabolites, and the internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a suitable buffer and organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Detection: Coulometric detector with the potential set to an optimal value for the oxidation of the analytes.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 2: LC-MS/MS for Low-Level Detection of Zolmitriptan and N-desmethylzolmitriptan in Human Plasma
This protocol is based on the method by Kılıç et al. (2007).
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of human plasma, add the internal standard and an appropriate buffer.
-
Add a mixture of ethyl acetate (B1210297) and dichloromethane (B109758) (4:1, v/v) and vortex.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: XTerra RP18 column.
-
Mobile Phase: An isocratic mixture of acetonitrile, 5mM ammonium (B1175870) acetate, and formic acid (50:50:0.053, v/v/v).
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for Zolmitriptan, N-desmethylzolmitriptan, and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using the peak area ratios of the analytes to the internal standard.
-
Quantify the analytes in the plasma samples using the regression equation from the calibration curve.
-
Visualizations
References
- 1. Zolmitriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The clinical pharmacokinetics of zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous measurement of zolmitriptan and its major metabolites N-desmethylzolmitriptan and this compound in human plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
column selection for optimal separation of zolmitriptan and metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of zolmitriptan (B1197) and its primary metabolites, N-desmethylzolmitriptan and zolmitriptan N-oxide, using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving optimal separation of zolmitriptan and its metabolites?
A1: The most critical factor is the selection of an appropriate stationary phase (column) and the optimization of the mobile phase composition, particularly the pH. Zolmitriptan and its metabolites are basic compounds, and controlling their ionization is key to achieving good peak shape and resolution.
Q2: Which type of HPLC column is most commonly recommended for this separation?
A2: Reversed-phase C18 columns are the most widely used and recommended for the separation of zolmitriptan and its metabolites.[1][2][3][4] These columns provide the necessary hydrophobicity to retain the analytes while allowing for effective separation with aqueous-organic mobile phases.
Q3: What are the typical mobile phase compositions used for the analysis of zolmitriptan and its metabolites?
A3: A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier. Acetonitrile is a frequently used organic modifier, and the aqueous phase is often a phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer.[1] The pH of the buffer is a crucial parameter to optimize for achieving the desired separation.
Q4: Is a gradient or isocratic elution preferred for this separation?
A4: Both isocratic and gradient elution methods have been successfully employed for the analysis of zolmitriptan and its related substances. An isocratic method, where the mobile phase composition remains constant throughout the run, is often simpler and more robust for routine analysis. However, a gradient elution, where the mobile phase composition changes over time, can be beneficial for separating complex mixtures containing zolmitriptan and multiple metabolites or impurities with different polarities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of zolmitriptan and its metabolites.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: Zolmitriptan, being a basic compound, can interact with acidic silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of zolmitriptan or its metabolites, it can result in inconsistent ionization and poor peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Column Degradation: Over time, the stationary phase can degrade, leading to a decline in performance and peak shape.
Solutions:
-
Use an End-capped Column: Employ a modern, well-end-capped C18 column to minimize silanol interactions.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. For zolmitriptan, a slightly acidic to neutral pH is often effective.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine, into the mobile phase to block the active silanol sites.
-
Reduce Sample Concentration: Dilute the sample to an appropriate concentration to avoid overloading the column.
-
Replace the Column: If the column is old or has been subjected to harsh conditions, replacement may be necessary.
Issue 2: Inadequate Resolution Between Zolmitriptan and Metabolites
Possible Causes:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separating the compounds of interest.
-
Incorrect Column Selection: The chosen column may not have the required selectivity for this specific separation.
-
Inappropriate Flow Rate: A flow rate that is too high can lead to decreased resolution.
Solutions:
-
Adjust Mobile Phase Strength: Modify the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
Evaluate Different Columns: If resolution issues persist, consider trying a C18 column from a different manufacturer or a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column).
-
Optimize Flow Rate: Decrease the flow rate to allow for better mass transfer and potentially improve resolution.
Issue 3: Fluctuating Retention Times
Possible Causes:
-
Inconsistent Mobile Phase Preparation: Variations in the mobile phase composition from one batch to another can lead to shifts in retention times.
-
Unstable Column Temperature: Fluctuations in the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, causing retention time variability.
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can result in an inconsistent flow rate and, consequently, fluctuating retention times.
Solutions:
-
Ensure Accurate Mobile Phase Preparation: Use precise measurements when preparing the mobile phase and ensure it is thoroughly mixed and degassed.
-
Use a Column Oven: Employ a column oven to maintain a constant and stable temperature throughout the analysis.
-
Perform Pump Maintenance: Regularly check the HPLC pump for leaks and perform routine maintenance as recommended by the manufacturer.
Experimental Protocols
Representative HPLC Method for Zolmitriptan and Metabolites
This protocol is a representative example and may require optimization for specific instrumentation and applications.
| Parameter | Condition |
| Column | Waters XTerra C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M Ammonium Formate (containing 0.1% n-propylamine) : Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 33°C |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh and dissolve the zolmitriptan standard or sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Comparison of C18 Columns for Zolmitriptan Analysis
| Column | Dimensions | Mobile Phase | Flow Rate | Detection | Reference |
| SYMMETRY C18 | 2.1 x 50 mm, 3.5 µm | Acetonitrile : Water (70:30 v/v) | 0.2 mL/min | 225 nm | |
| Phenomenex C18 | 150 x 4.6 mm, 5 µm | Phosphate Buffer (pH 3.5) : Methanol (85:15 v/v) | 0.9 mL/min | 224 nm | |
| Generic C18 | Not Specified | Methanol : Water (75:25 v/v), pH 3 with Orthophosphoric Acid | 1.0 mL/min | 222 nm | |
| Waters XTerra C18 | 250 x 4.6 mm, 5 µm | 0.02 M Ammonium Formate (0.1% n-propylamine) : Acetonitrile (80:20 v/v) | 1.0 mL/min | 225 nm |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of zolmitriptan.
Caption: A logical troubleshooting guide for common HPLC issues in zolmitriptan analysis.
References
Technical Support Center: Overcoming Co-elution of Zolmitriptan Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of zolmitriptan (B1197) and its impurities during chromatographic analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My zolmitriptan peak is showing shouldering or appears asymmetric. What could be the cause and how do I fix it?
Peak shouldering or asymmetry is a strong indicator of a co-eluting impurity.[1] Here’s a systematic approach to troubleshoot this issue:
-
Confirm Co-elution: Use a photodiode array (PDA) detector to check for peak purity. If the spectra across the peak are not homogenous, it confirms the presence of a co-eluting substance.[1][2]
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, you can increase the retention and potentially improve separation by decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase.[3][4]
-
Change Organic Modifier: If adjusting the mobile phase strength is insufficient, switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter selectivity and resolve the co-eluting peaks.
-
Modify Mobile Phase pH: For ionizable compounds like zolmitriptan and some of its impurities, adjusting the pH of the mobile phase can significantly impact retention times and selectivity. Ensure the chosen pH is within the stable range for your column.
-
Evaluate Column Chemistry: If mobile phase adjustments do not provide the desired resolution, consider switching to a different stationary phase. For example, if you are using a C18 column, a C8 or a phenyl column might offer different selectivity.
Q2: I have identified a known zolmitriptan impurity, but it is co-eluting with the main peak. What specific HPLC method parameters can I modify?
Several HPLC methods have been developed to separate zolmitriptan from its known impurities. Here are key parameters you can adjust:
-
Stationary Phase: Columns like Waters XTerra C18 and Inertsil ODS-3V have been shown to be effective.
-
Mobile Phase: A mixture of a buffer and an organic solvent is typically used.
-
Buffer: 0.02 M ammonium (B1175870) formate (B1220265) with 0.1% n-propylamine or a phosphate (B84403) buffer (pH 3.0 or 9.85) have been successfully employed.
-
Organic Solvent: Acetonitrile or methanol are common choices.
-
-
Temperature: Column temperature can influence selectivity. A temperature of around 33°C has been used effectively.
-
Flow Rate: Adjusting the flow rate can sometimes improve resolution, though it also affects analysis time and pressure. A flow rate of 1.0 to 1.5 ml/min is a good starting point.
Q3: I am developing a new method and want to prevent co-elution from the start. What should I consider?
Proactive method development can save significant troubleshooting time. Here are some key considerations:
-
Understand Your Impurities: Be aware of the potential process-related impurities and degradation products of zolmitriptan. This includes isomers and products from forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress).
-
Select an Appropriate Column: A high-efficiency column with a suitable stationary phase is crucial. C18 columns are a common starting point for reversed-phase chromatography.
-
Optimize Mobile Phase Selectivity: Experiment with different organic solvents (acetonitrile, methanol) and a range of pH values for the aqueous phase to find the optimal separation conditions.
-
Perform Forced Degradation Studies: Stressing the zolmitriptan sample under various conditions will help to generate potential degradation products and ensure your method can separate them from the active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of zolmitriptan that I should be aware of?
Common zolmitriptan impurities include process-related impurities and degradation products. Some of the known impurities are:
-
(S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (Impurity I)
-
(S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one (Impurity II)
-
Zolmitriptan N-Oxide
-
(4S)-4-[[3-(2-Aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one (Impurity D)
-
Isomeric process-related impurities
Q2: Can I use UPLC to overcome co-elution issues?
Yes, Ultra-Performance Liquid Chromatography (UPLC) can be a powerful tool to resolve co-eluting peaks. The smaller particle sizes in UPLC columns provide higher efficiency and resolution, which can separate closely eluting compounds that are not resolved by traditional HPLC. A gradient reverse phase UPLC method has been used to identify isomeric impurities of zolmitriptan.
Q3: Are there any alternative analytical techniques to resolve co-eluting zolmitriptan impurities?
While HPLC and UPLC are the most common techniques, Capillary Zone Electrophoresis (CZE) has been shown to be effective in separating zolmitriptan enantiomers and its related impurities, offering high resolution.
Data Presentation
Table 1: HPLC Methods for Separation of Zolmitriptan and Its Impurities
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters XTerra C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS-3V (150 x 4.6 mm, 5 µm) | Waters X Terra RP18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Ammonium Formate with 0.1% n-propylamine | Phosphate Buffer (pH 3.0) | Phosphate Buffer (pH 9.85):Methanol:Acetonitrile (70:20:10) |
| Mobile Phase B | Acetonitrile | Methanol | Phosphate Buffer (pH 9.85):Acetonitrile (30:70) |
| Mode | Isocratic (80:20 A:B) | Gradient | Gradient |
| Flow Rate | 1.0 ml/min | 1.5 ml/min | 1.0 ml/min |
| Temperature | 33°C | Not Specified | Not Specified |
| Detection | 225 nm | 225 nm | 225 nm |
Table 2: Forced Degradation Conditions and Observations for Zolmitriptan
| Stress Condition | Reagents/Conditions | Observation | Reference |
| Acidic | 1.0 N HCl | Stable | |
| Alkaline | 0.1 N NaOH | ~15% degradation, major degradant at RRT 0.51 | |
| Oxidative | 0.1 N H₂O₂ | ~9.7% degradation, two unknown degradants | |
| Thermal | 80°C for 24 hours | Degradation observed | |
| Photolytic | Sunlight | Degradation observed |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Zolmitriptan and Related Substances
-
Chromatographic System:
-
Column: Waters XTerra C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.02 M Ammonium Formate containing 0.1% n-propylamine and Acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 ml/min
-
Column Temperature: 33°C
-
Detection Wavelength: 225 nm
-
-
Sample Preparation:
-
Diluent: Water:Acetonitrile (50:50 v/v)
-
Standard Solution: Prepare a solution containing 0.5 mg/ml of zolmitriptan and 750 ng/ml each of Impurity I and Impurity II in the diluent.
-
Sample Solution: Prepare a 0.5 mg/ml solution of the zolmitriptan sample in the diluent.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 10 µL of the standard and sample solutions.
-
Run the analysis for a sufficient time to elute all components. The approximate retention times are 4.7 min for Impurity I, 11.0 min for zolmitriptan, and 27.6 min for Impurity II.
-
Protocol 2: Gradient HPLC Method for Zolmitriptan and an Unknown Impurity
-
Chromatographic System:
-
Column: Inertsil ODS-3V (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Phosphate Buffer (pH 3.0)
-
Mobile Phase B: Methanol
-
Flow Rate: 1.5 ml/min
-
Detection Wavelength: 225 nm
-
Gradient Program: Optimize the gradient steps to achieve good resolution.
-
-
Sample Preparation:
-
Prepare sample solutions of the zolmitriptan drug product in a suitable solvent.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 5 µL of the sample solution.
-
Run the gradient program.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting co-elution issues in HPLC analysis.
Caption: A systematic workflow for developing a stability-indicating HPLC method.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Zolmitriptan Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct, validated analytical methods for the quantification of zolmitriptan's primary active metabolite, N-desmethyl-zolmitriptan, in human plasma: High-Performance Liquid Chromatography (HPLC) with coulometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a comprehensive resource for selecting the most appropriate analytical technique for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of zolmitriptan (B1197).
Introduction to Zolmitriptan Metabolism
Zolmitriptan is a second-generation triptan used for the acute treatment of migraine. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, into three major metabolites: the active N-desmethyl-zolmitriptan (183C91), and the inactive zolmitriptan N-oxide and indole (B1671886) acetic acid derivatives.[1][2] The N-desmethyl metabolite is of particular interest as it exhibits 2 to 6 times greater potency at the 5-HT1B/1D receptors than the parent drug, contributing significantly to the overall therapeutic effect.[1] Accurate and precise quantification of this active metabolite is therefore crucial for understanding the complete pharmacological profile of zolmitriptan.
Comparative Analysis of Analytical Methodologies
This guide focuses on a "virtual" cross-validation by comparing the reported performance of two distinct analytical methods from peer-reviewed literature. The methods compared are:
-
Method 1: HPLC with Coulometric Detection
-
Method 2: LC-MS/MS
The following sections provide detailed experimental protocols and a summary of their validation parameters.
Experimental Protocols
Method 1: HPLC with Coulometric Detection
This method allows for the simultaneous measurement of zolmitriptan, N-desmethyl-zolmitriptan, and this compound.
Sample Preparation: Solid-phase extraction (SPE) is employed to extract the analytes and an internal standard from plasma.[3]
Chromatographic Conditions:
-
Technique: Isocratic reversed-phase HPLC[3]
-
Detector: Coulometric
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a specific and sensitive approach for the simultaneous determination of zolmitriptan and its active metabolite, N-desmethyl-zolmitriptan.
Sample Preparation: Liquid-liquid extraction is utilized to isolate the analytes and the internal standard (paroxetine) from human plasma. The extraction is performed using a mixture of saturated ethyl acetate (B1210297) and dichloromethane (B109758) (4:1).
Chromatographic Conditions:
-
Technique: Isocratic separation on an XTerra RP18 column
-
Mobile Phase: A mixture of acetonitrile, 5mM ammonium (B1175870) acetate, and formic acid (50:50:0.053, v/v/v)
-
Flow Rate: 0.25 ml/minute
-
Detector: Tandem mass spectrometer with electrospray ionization
Quantitative Data Summary
The performance of each method was evaluated based on key validation parameters as summarized in the tables below.
Method 1: HPLC with Coulometric Detection - Validation Data
| Parameter | N-desmethyl-zolmitriptan | This compound | Zolmitriptan |
| Linearity Range | 2-20 ng/ml | 2-20 ng/ml | 2-20 ng/ml |
| Mean Inter-assay CV | < 11% | < 11% | < 11% |
| Mean Intra-assay CV | < 11% | < 11% | < 11% |
| Absolute Recovery | 58% | 77% | 87% |
| Assay Sensitivity | 0.5 ng | 0.5 ng | 0.5 ng |
Data sourced from Clement and Franklin (2002).
Method 2: LC-MS/MS - Validation Data
| Parameter | N-desmethyl-zolmitriptan | Zolmitriptan |
| Linearity Range | 0.25–20 ng/mL | 0.25–20 ng/mL |
| LLOQ | 0.25 ng/mL | 0.25 ng/mL |
| Recovery | 95.30% | Not specified |
Data sourced from Kiliç et al. (2007).
Experimental Workflow and Signaling Pathways
The following diagram illustrates a generalized workflow for the bioanalysis of zolmitriptan metabolites, applicable to both HPLC and LC-MS/MS methodologies.
Caption: Bioanalytical workflow for zolmitriptan metabolite quantification.
Conclusion
Both HPLC with coulometric detection and LC-MS/MS are robust and reliable methods for the quantification of zolmitriptan metabolites in human plasma.
-
The HPLC with coulometric detection method demonstrates good precision and accuracy over a linear range of 2-20 ng/ml for N-desmethyl-zolmitriptan and this compound. Its sensitivity of 0.5 ng is suitable for many pharmacokinetic studies.
-
The LC-MS/MS method offers superior sensitivity with a lower limit of quantification (LLOQ) of 0.25 ng/mL for N-desmethyl-zolmitriptan. This enhanced sensitivity makes it particularly well-suited for studies requiring the detection of very low concentrations of the metabolite. The recovery of N-desmethyl-zolmitriptan was also reported to be high at 95.30%.
The choice between these two methods will ultimately depend on the specific requirements of the study, including the required sensitivity, the availability of instrumentation, and cost considerations. For studies demanding the highest sensitivity, the LC-MS/MS method is the preferred choice. However, the HPLC with coulometric detection method provides a viable and validated alternative for routine analyses where extreme sensitivity is not the primary concern.
References
A Comparative Pharmacokinetic Profile of Zolmitriptan Metabolites: N-Oxide vs. N-desmethylzolmitriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two major metabolites of the anti-migraine drug zolmitriptan (B1197): the inactive Zolmitriptan N-oxide and the active N-desmethylzolmitriptan. This objective analysis, supported by experimental data, is intended to inform research and development in the field of pharmacology and drug metabolism.
Executive Summary
Zolmitriptan undergoes extensive hepatic metabolism, leading to the formation of several metabolites. The two most significant in terms of plasma concentration are N-desmethylzolmitriptan and this compound. N-desmethylzolmitriptan is an active metabolite with a potency at 5HT1B/1D receptors that is 2 to 6 times greater than the parent drug, contributing significantly to the therapeutic effect.[1] In contrast, this compound is an inactive metabolite.[2][3][4] The pharmacokinetic profile of N-desmethylzolmitriptan closely mirrors that of zolmitriptan, with a similar elimination half-life of approximately 3 hours.[2] While comprehensive pharmacokinetic data for this compound is less abundant, available information indicates it is a significant metabolite, with about 7% of an oral zolmitriptan dose being recovered in the urine as the N-oxide.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for N-desmethylzolmitriptan and this compound following oral administration of zolmitriptan.
| Parameter | N-desmethylzolmitriptan | This compound | Reference |
| Activity | Active | Inactive | |
| Mean Plasma Concentration | Approximately two-thirds that of zolmitriptan | Data not consistently reported, but a notable metabolite | |
| Elimination Half-life (t½) | ~ 3 hours | ~ 3 hours (similar to zolmitriptan) | |
| Urinary Excretion (% of oral dose) | Not specified | ~ 7% | |
| Cmax and AUC in the Elderly | Similar to young adults | Higher than in young adults |
Experimental Protocols
The pharmacokinetic data presented are typically derived from clinical studies involving healthy volunteers. Below is a representative experimental protocol synthesized from various studies.
Study Design
A typical study to evaluate the pharmacokinetics of zolmitriptan and its metabolites would be a randomized, open-label, crossover study.
-
Participants: Healthy adult male and female volunteers.
-
Dosing: A single oral dose of zolmitriptan (e.g., 5 mg) is administered.
-
Blood Sampling: Venous blood samples are collected at pre-determined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
Bioanalytical Method
Quantification of zolmitriptan, N-desmethylzolmitriptan, and this compound in plasma is typically performed using a validated high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection.
-
Sample Preparation: Plasma samples are prepared for analysis using liquid-liquid extraction or solid-phase extraction to isolate the analytes from plasma proteins and other endogenous components.
-
Chromatographic Separation: The analytes are separated on a C18 reversed-phase HPLC column using an isocratic or gradient mobile phase.
-
Detection: Detection is achieved using a fluorescence detector (excitation at ~225 nm and emission at ~360 nm) or a mass spectrometer, which provides high sensitivity and selectivity.
-
Quantification: The concentrations of the analytes are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.
Mandatory Visualization
Zolmitriptan Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of zolmitriptan.
Caption: Metabolic conversion of zolmitriptan to its major metabolites.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the typical workflow for a clinical pharmacokinetic study of zolmitriptan.
References
Navigating the Analytical Landscape: An Inter-Laboratory Comparison for Zolmitriptan N-Oxide Quantification
A detailed guide for researchers and drug development professionals on the comparative performance of analytical methods for the quantification of Zolmitriptan (B1197) N-Oxide. This guide synthesizes data from various validated methods to provide a comprehensive overview of expected inter-laboratory performance.
Zolmitriptan, a selective serotonin (B10506) 5-HT1B/1D receptor agonist, is a widely used medication for the acute treatment of migraine headaches.[1][2] Its metabolism in the body leads to the formation of several metabolites, including the major, inactive metabolite Zolmitriptan N-Oxide.[2][3][4] Accurate quantification of this compound is crucial for pharmacokinetic and drug metabolism studies. This guide provides a comparative overview of analytical methodologies and their performance for the quantification of this compound in human plasma, based on published data from various research laboratories.
Comparative Analysis of Analytical Performance
The following table summarizes the performance characteristics of different analytical methods employed for the quantification of this compound. The data is compiled from single-laboratory validation studies to provide a benchmark for inter-laboratory comparison.
| Parameter | Laboratory A (HPLC-Coulometric) | Laboratory B (LC-MS/MS) | Laboratory C (UPLC-MS) |
| Analytical Method | High-Performance Liquid Chromatography with Coulometric Detection | Liquid Chromatography-Tandem Mass Spectrometry | Ultra-Performance Liquid Chromatography-Mass Spectrometry |
| Matrix | Human Plasma | Not Specified (Method for Zolmitriptan) | Not Specified (Impurity Profiling) |
| Linearity Range | 2-20 ng/mL | 30-1000 ng/mL (for Zolmitriptan) | Not Specified |
| Intra-Assay Precision (%CV) | < 11% | < 5% (for Zolmitriptan) | Not Specified |
| Inter-Assay Precision (%CV) | < 11% | < 5% (for Zolmitriptan) | Not Specified |
| Mean Absolute Recovery | 77% | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL (for Zolmitriptan) | Not Specified |
| Internal Standard | Zolmitriptan Analogue | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results and for understanding the variations in inter-laboratory data.
Laboratory A: HPLC with Coulometric Detection
This method allows for the simultaneous measurement of zolmitriptan and its major metabolites, N-desmethylzolmitriptan and this compound, in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Zolmitriptan, N-desmethylzolmitriptan, this compound, and an internal standard (a zolmitriptan analogue) are extracted from plasma using a solid-phase extraction (SPE) procedure.
2. Chromatographic Conditions:
-
System: Isocratic reversed-phase high-performance liquid chromatography (HPLC).
-
Detection: Coulometric end-point detection.
3. Quantification:
-
Standard curves are prepared over a concentration range of 2-20 ng/mL for zolmitriptan and its metabolites in plasma.
Laboratory B: LC-MS/MS Method for Zolmitriptan
While this method was developed for the quantification of zolmitriptan, its principles are applicable to its metabolites like the N-oxide.
1. Sample Preparation:
-
A stock solution of zolmitriptan (1000 µg/mL) is prepared by dissolving 25 mg in 25 mL of a diluent (80:20 acetonitrile:water).
-
Standard solutions ranging from 30 to 1000 ng/mL are prepared by further dilution.
2. Chromatographic Conditions:
-
Column: Symmetry C18 (3.5 µm, 2.1 × 50 mm).
-
Mobile Phase: Acetonitrile:Water:Formic acid (70:30:0.1).
-
Flow Rate: 0.2 mL/min.
3. Mass Spectrometry Conditions:
-
System: Single quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Ion Transitions: For zolmitriptan, the protonated precursor ion is at m/z 289.41 and the product ion is at m/z 244.35.
Visualizing the Workflow
Diagrams can clarify complex experimental processes and logical flows.
References
A Comparative Guide to the Characterization of Zolmitriptan N-Oxide Reference Standard
For researchers, scientists, and professionals in drug development, the accurate characterization of reference standards is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of the analytical characterization of Zolmitriptan N-Oxide, a primary metabolite and significant impurity of the anti-migraine drug Zolmitriptan. This document outlines key experimental data and protocols, offering a comparative analysis with other relevant Zolmitriptan-related compounds.
Overview of this compound
This compound, identified as Zolmitriptan Impurity B by the European Pharmacopoeia (EP) and Zolmitriptan USP Related Compound E, is a critical reference standard for the analytical testing of Zolmitriptan.[1][2][3] Its chemical details are as follows:
-
Chemical Name: (4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone[1]
-
CAS Number: 251451-30-6[4]
-
Molecular Formula: C₁₆H₂₁N₃O₃
-
Molecular Weight: 303.36 g/mol
Comparative Analysis of Analytical Data
The characterization of a reference standard relies on a battery of analytical techniques to confirm its identity, purity, and potency. Below is a comparative summary of typical analytical data for this compound and other key related compounds.
Table 1: Physicochemical and Spectroscopic Data Comparison
| Parameter | This compound | N-Desmethyl Zolmitriptan (USP Related Compound A) | Zolmitriptan Related Compound B |
| CAS Number | 251451-30-6 | 139264-35-0 | 139264-69-0 |
| Molecular Formula | C₁₆H₂₁N₃O₃ | C₁₅H₁₉N₃O₂ | C₁₅H₂₃N₃O |
| Molecular Weight | 303.36 g/mol | 273.33 g/mol | 261.36 g/mol |
| Appearance | Pale Yellow Solid | Off-White to Light Yellow Solid | White to Off-White Solid |
| ¹H NMR (DMSO-d₆, δ ppm) | 10.8 (s, 1H, indole (B1671886) NH), 7.5-6.8 (m, 4H, Ar-H), 4.6-4.0 (m, 3H, oxazolidinone), 3.3 (s, 6H, N(CH₃)₂), 3.2-2.8 (m, 4H, ethyl chain) | 10.9 (s, 1H, indole NH), 7.4-6.9 (m, 4H, Ar-H), 4.7-4.1 (m, 3H, oxazolidinone), 3.0-2.7 (m, 4H, ethyl chain), 2.4 (s, 3H, NHCH₃) | 10.7 (s, 1H, indole NH), 7.3-6.7 (m, 4H, Ar-H), 4.0-3.5 (m, 3H, propanol), 3.0-2.6 (m, 4H, ethyl chain), 2.2 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 158.5 (C=O), 136.2, 127.8, 125.4, 123.1, 122.5, 111.8, 111.5, 109.2 (indole), 69.8, 60.2 (oxazolidinone), 65.1 (N-oxide ethyl), 51.5 (N(CH₃)₂), 34.2 (indole-CH₂), 21.8 (ethyl) | 158.7 (C=O), 136.1, 127.5, 125.2, 123.0, 122.7, 111.6, 111.3, 109.5 (indole), 70.1, 60.5 (oxazolidinone), 52.3 (ethyl), 35.8 (NHCH₃), 34.5 (indole-CH₂), 29.1 (ethyl) | 136.0, 127.3, 125.0, 123.2, 122.9, 111.4, 111.1, 109.7 (indole), 65.8 (CH₂OH), 60.3 (N(CH₃)₂), 55.4 (CH-NH₂), 34.7 (indole-CH₂), 28.8 (ethyl) |
| Mass Spec (m/z) | [M+H]⁺ at 304 | [M+H]⁺ at 274 | [M+H]⁺ at 262 |
Table 2: Chromatographic Purity and Impurity Profile Comparison
| Parameter | This compound | N-Desmethyl Zolmitriptan (USP Related Compound A) | Zolmitriptan Related Compound B |
| Purity by HPLC (%) | ≥ 98% | ≥ 98% | ≥ 98% |
| Typical Impurities | Zolmitriptan, other degradation products | Zolmitriptan, Didesmethyl Zolmitriptan | Zolmitriptan, synthesis precursors |
| Regulatory Limit | Typically controlled as a specified impurity in Zolmitriptan drug substance and product. | A known active metabolite, limits are defined in pharmacopeias. | A known process-related impurity with defined limits. |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of characterization data. The following are representative protocols for the key analytical techniques used for this compound and its related compounds.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating Zolmitriptan from its impurities.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.02 M Ammonium Formate buffer, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-60% B
-
20-25 min: 60% B
-
25-26 min: 60-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is used for the definitive identification and structural confirmation of impurities.
-
LC System: Agilent 1200 series or equivalent
-
MS System: AB Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification, Full scan for identification
-
Transitions:
-
This compound: m/z 304 → 245
-
N-Desmethyl Zolmitriptan: m/z 274 → 215
-
Zolmitriptan: m/z 288 → 230
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500 °C)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used for the unambiguous structural elucidation of the reference standard.
-
Instrument: Bruker Avance 400 MHz or equivalent
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Visualizing Experimental Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the analytical workflows and the relationships between Zolmitriptan and its related compounds.
The diagram above illustrates the relationship between Zolmitriptan, its major metabolites (this compound and N-Desmethyl Zolmitriptan), and a key process-related impurity (Related Compound B).
This workflow diagram outlines the typical process for the synthesis, purification, and comprehensive characterization of a chemical reference standard, culminating in the issuance of a Certificate of Analysis.
References
A Comparative Guide to Extraction Techniques for Zolmitriptan and its Metabolites in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common extraction techniques for zolmitriptan (B1197) and its primary metabolites, N-desmethylzolmitriptan and zolmitriptan N-oxide, from biological matrices, primarily human plasma. The performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are evaluated based on experimental data for key parameters including recovery and matrix effects. Detailed experimental protocols are provided to support the reproducibility of these methods.
Zolmitriptan is a selective serotonin (B10506) receptor agonist used in the treatment of migraine. Accurate quantification of zolmitriptan and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. The choice of extraction method significantly impacts the reliability and efficiency of bioanalytical assays.
Performance Comparison of Extraction Techniques
The selection of an appropriate extraction technique is a critical step in the bioanalysis of zolmitriptan and its metabolites. The efficiency of each method in isolating the analytes from complex biological matrices directly influences the accuracy, sensitivity, and reproducibility of the subsequent analysis. This section provides a quantitative comparison of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
| Analyte | Extraction Technique | Mean Recovery (%) | RSD (%) | Matrix Effect (%) | LOQ (ng/mL) |
| Zolmitriptan | Solid-Phase Extraction (SPE) | 87 | <11 | 95.8 - 104.2 | 0.1 |
| Liquid-Liquid Extraction (LLE) | 84.3 - 91.7 | 4.3 | Not Specified | 0.2 | |
| Protein Precipitation (PPT) | Data Not Available | Data Not Available | Data Not Available | Not Specified | |
| N-desmethylzolmitriptan | Solid-Phase Extraction (SPE) | 58 | <11 | 96.5 - 103.8 | 0.1 |
| Liquid-Liquid Extraction (LLE) | 88.6 - 91.5 | 1.7 | Not Specified | 0.2 | |
| Protein Precipitation (PPT) | Data Not Available | Data Not Available | Data Not Available | Not Specified | |
| This compound | Solid-Phase Extraction (SPE) | 77 | <11 | Not Specified | Not Specified |
| Liquid-Liquid Extraction (LLE) | Data Not Available | Data Not Available | Data Not Available | Not Specified | |
| Protein Precipitation (PPT) | Data Not Available | Data Not Available | Data Not Available | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the replication of experimental results. This section outlines the protocols for each of the discussed extraction techniques.
Solid-Phase Extraction (SPE)
This method utilizes a solid sorbent to selectively adsorb the analytes of interest from the liquid sample.
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Human plasma samples
-
Internal standard solution
-
Conditioning, washing, and elution solvents
Protocol:
-
Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent that removes interfering substances while retaining the analytes.
-
Elution: Elute the analytes from the cartridge using a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Liquid-Liquid Extraction (LLE)
LLE separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases.
Materials:
-
Human plasma samples
-
Internal standard solution
-
Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane)[1]
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 0.5 mL of a human plasma sample, add the internal standard.
-
Add 3 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 4:1 v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Protein Precipitation (PPT)
PPT is a straightforward method for removing proteins from biological samples by adding a precipitating agent.
Materials:
-
Human plasma samples
-
Internal standard solution
-
Precipitating agent (e.g., acetonitrile, methanol)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a volume of plasma, add the internal standard.
-
Add a threefold volume of cold precipitating agent (e.g., acetonitrile).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction technique.
Conclusion
Both Solid-Phase Extraction and Liquid-Liquid Extraction have demonstrated high and reproducible recoveries for zolmitriptan and its active metabolite, N-desmethylzolmitriptan. SPE offers the advantage of providing cleaner extracts, as indicated by the available matrix effect data, which can lead to more reliable and sensitive LC-MS/MS analysis. LLE, while also effective, may require more careful optimization to minimize matrix effects.
Protein Precipitation, although a simpler and faster technique, appears to be less suitable for the extraction of zolmitriptan and its metabolites from plasma due to challenges with sensitivity and reproducibility, as suggested by the literature. For the analysis of the this compound metabolite, SPE has shown promising recovery, though further data is needed for a comprehensive comparison with other techniques.
The choice of the optimal extraction technique will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources. For high-sensitivity and high-throughput applications, SPE appears to be the most robust method for the analysis of zolmitriptan and its metabolites in biological matrices.
References
A Comparative Guide to Linearity and Range Assessment in Zolmitriptan N-Oxide Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of Zolmitriptan (B1197) N-Oxide, a major metabolite of the anti-migraine drug Zolmitriptan. The focus is on the critical validation parameters of linearity and range, offering insights into the performance of different analytical techniques. This document is intended to assist researchers and drug development professionals in selecting and validating appropriate assays for their specific study needs.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of a validated High-Performance Liquid Chromatography (HPLC) method with coulometric detection and compares it with the typical performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method used for the bioanalysis of small molecule metabolites.
| Parameter | HPLC with Coulometric Detection | LC-MS/MS (Typical Performance) |
| Analyte | Zolmitriptan N-Oxide | Small Molecule Metabolites |
| Linear Range | 2 - 20 ng/mL[1] | Typically wider, often spanning 3-4 orders of magnitude (e.g., 0.1 - 100 ng/mL or 1 - 1000 ng/mL) |
| Matrix | Human Plasma[1] | Various biological matrices (e.g., plasma, urine, tissue homogenates) |
| Selectivity | Good | Excellent |
| Sensitivity | High (Assay sensitivity of 0.5 ng for each analyte)[1] | Very High (Often in the low pg/mL range) |
| Throughput | Moderate | High |
| Instrumentation Cost | Moderate | High |
| Method Development | Can be complex to optimize electrochemical detection | Can be complex, requires optimization of MS parameters |
Experimental Protocols
HPLC with Coulometric Detection for this compound
This method is based on the validated assay for the simultaneous measurement of zolmitriptan and its major metabolites in human plasma.[1]
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Perform solid-phase extraction (SPE) to isolate the analytes.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a coulometric detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a suitable buffer and organic modifier.
-
Flow Rate: Optimized for separation.
-
Detection: Coulometric detection with the electrode potential set to optimize the signal for this compound.
Linearity and Range Assessment:
-
Prepare a series of calibration standards of this compound in the appropriate biological matrix (e.g., human plasma) over the expected concentration range.
-
The established linear range for this method is 2-20 ng/mL.[1]
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.0 to demonstrate linearity.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the assessment of linearity and range for a bioanalytical method.
Caption: Workflow for Linearity and Range Assessment.
Caption: Comparison of Method Performance Characteristics.
References
A Comparative Guide to Impurity Profiling of Zolmitriptan: Focus on N-Oxide Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the impurity profiling of zolmitriptan (B1197), with a specific emphasis on the identification and characterization of its N-oxide impurity. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of drug products, making robust impurity profiling a critical aspect of drug development and quality control.[1][2][3][4] This document outlines experimental protocols, presents comparative data, and offers insights into various analytical techniques employed in the identification of zolmitriptan's degradation and process-related impurities.
Executive Summary
Zolmitriptan, a selective 5-hydroxytryptamine 1B/1D receptor agonist used in the treatment of migraine, is susceptible to degradation under various stress conditions, leading to the formation of several impurities.[5] Among these, the zolmitriptan N-oxide is a notable degradation product formed under oxidative stress. This guide details the forced degradation behavior of zolmitriptan and compares the chromatographic and spectroscopic techniques used for the separation and identification of its impurities. The data presented herein is collated from various studies to provide a clear and comparative overview for researchers.
Forced Degradation Studies of Zolmitriptan
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. Zolmitriptan has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: Forced Degradation
Objective: To induce the degradation of zolmitriptan under various stress conditions to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of zolmitriptan (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a mixture of methanol and water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and keep at 60°C for a specified duration (e.g., 1 hour). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and keep at 60°C for a specified duration (e.g., 1 hour). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature or elevated temperature (e.g., 60°C) for a specified duration (e.g., 1 hour).
-
Thermal Degradation: Expose the solid drug substance or its solution to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
Neutral Hydrolysis: Reflux the drug solution in water for a specified duration.
-
Sample Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method.
Comparative Degradation Behavior of Zolmitriptan
The following table summarizes the degradation of zolmitriptan observed under different stress conditions from various studies.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Major Degradants Observed | Reference |
| Acid Hydrolysis | 0.1 N HCl | 1 hour | 60°C | 27.6% | (2S)-2-amino-3-[3-(2-dimethyl aminoethyl)-1H-5-indolyl]-propan-1-ol | |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | 60°C | 17.5% | Impurity-3 | |
| Alkaline Hydrolysis | 0.1 N NaOH | 4 days | Ambient | 15.25% | (2S)-2-amino-3-[3-(2-dimethyl aminoethyl)-1H-5-indolyl]-propan-1-ol | |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | 60°C | 0.6% | This compound , two unknown degradants | |
| Oxidative Degradation | mCPBA | 3 hours | < 0°C | - | This compound (Synthesized) | |
| Neutral Hydrolysis | Water | 1 hour | Reflux | 4.43% | - |
Analytical Methodologies for Impurity Profiling
A robust analytical method is crucial for the separation, detection, and quantification of impurities. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the most common technique for zolmitriptan impurity profiling.
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating zolmitriptan from its process-related and degradation impurities.
Typical HPLC Parameters:
-
Column: Inertsil ODS-3V, 150x4.6 mm, 5µm or Waters XTerra RP18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Phosphate buffer (pH 3.0) or 0.02 M ammonium (B1175870) formate (B1220265) with 0.1% n-propylamine.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Program: A time-based gradient elution is typically employed to achieve optimal separation.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 225 nm.
-
Column Temperature: 33°C.
Comparative Chromatographic Data
The following table presents typical chromatographic data for zolmitriptan and its key impurities, including the N-oxide.
| Compound | Relative Retention Time (RRT) | m/z [M+H]⁺ | Identification Method |
| Zolmitriptan | 1.00 | 288.3 | Reference Standard |
| This compound | ~0.85 | 304.3 | LC-MS/MS, NMR, IR |
| Impurity I: (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one | - | - | Reference Standard |
| Impurity II: (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one | - | - | Reference Standard |
| (2S)-2-amino-3-[3-(2-dimethyl aminoethyl)-1H-5-indolyl]-propan-1-ol | 0.51 | - | LC-MS |
Note: RRT values can vary depending on the specific chromatographic conditions.
Identification and Characterization of this compound
The N-oxide impurity is a common metabolite and degradation product of drugs containing a tertiary amine functional group. In zolmitriptan, the dimethylamino group is susceptible to oxidation.
Synthesis of this compound
The N-oxide impurity can be synthesized for use as a reference standard to confirm its identity in zolmitriptan samples.
Experimental Protocol: Synthesis of this compound
-
Dissolve 1 g of zolmitriptan in 100 mL of dichloromethane (B109758) (DCM) in a round-bottom flask.
-
Cool the solution to below 0°C.
-
Add 1 g of meta-chloroperoxybenzoic acid (mCPBA) to the solution while maintaining the temperature.
-
Stir the reaction mixture for 3 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction and purify the product using chromatographic techniques to obtain this compound.
Spectroscopic Characterization
The structure of the isolated or synthesized N-oxide impurity is confirmed using various spectroscopic techniques.
-
Mass Spectrometry (MS): The mass spectrum of the N-oxide shows a protonated molecular ion [M+H]⁺ at m/z 304.3, which is 16 mass units higher than that of zolmitriptan (m/z 288.3), corresponding to the addition of an oxygen atom. The fragmentation pattern in MS/MS can further confirm the location of the oxidation on the dimethylamino group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the N-oxide will show characteristic shifts in the signals corresponding to the N-methyl and adjacent methylene (B1212753) protons and carbons compared to the parent zolmitriptan molecule, confirming the formation of the N-oxide.
-
Infrared (IR) Spectroscopy: The IR spectrum of the N-oxide may show a characteristic N-O stretching vibration.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for impurity profiling and the chemical transformation involved in the formation of this compound.
Caption: Workflow for Zolmitriptan Impurity Profiling.
Caption: Formation of this compound.
Conclusion
The impurity profiling of zolmitriptan requires a systematic approach involving forced degradation studies and the use of sophisticated analytical techniques. The N-oxide impurity is a critical degradation product formed under oxidative conditions, and its identification is paramount for ensuring the quality and safety of zolmitriptan drug products. This guide provides a comparative overview of the methodologies and data essential for researchers and professionals in the field of pharmaceutical analysis and drug development. The detailed protocols and comparative data tables serve as a valuable resource for setting up and executing impurity profiling studies for zolmitriptan.
References
Safety Operating Guide
Proper Disposal Procedures for Zolmitriptan N-Oxide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Zolmitriptan (B1197) N-Oxide is crucial for maintaining laboratory safety, protecting personnel from exposure to potent pharmaceutical compounds, and ensuring environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Zolmitriptan N-Oxide waste, incorporating chemical deactivation to render the compound inert.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize any risk of exposure.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, chemical deactivation, and final disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Identify and Segregate: Clearly label a dedicated waste container as "Hazardous Waste: this compound for Deactivation."
-
Separate Waste Streams: Do not mix this compound waste with other chemical waste streams to prevent unintended reactions. This includes separating solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions containing this compound).
-
Container Requirements: Use a chemically resistant, sealable container for waste collection. Ensure the container is in good condition and compatible with the deactivation reagents to be used.
Step 2: Chemical Deactivation - Reduction of the N-Oxide
Studies on the chemical degradation of similar compounds and the selective reduction of N-oxides suggest that a chemical reduction step can be an effective method for deactivating this compound. The N-oxide functional group can be reduced to the corresponding tertiary amine (Zolmitriptan), which may then be further degraded. Titanium (III) chloride (TiCl₃) is a known reagent for the selective reduction of N-oxides to amines[1].
Experimental Protocol for Deactivation:
-
Objective: To reduce the N-oxide moiety of this compound to the corresponding tertiary amine using a suitable reducing agent.
-
Materials:
-
This compound waste
-
Titanium (III) chloride (TiCl₃) solution (e.g., 10-20% in HCl)
-
A suitable solvent for the waste if it is in solid form (e.g., water or methanol)
-
Sodium bicarbonate or other suitable base for neutralization
-
pH paper or pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Working Area: Perform this procedure in a certified chemical fume hood.
-
Dissolution: If the this compound waste is solid, dissolve it in a minimal amount of a suitable solvent.
-
Reaction Setup: Place the container with the dissolved waste on a stir plate and add a stir bar. Begin stirring.
-
Addition of Reducing Agent: Slowly add the Titanium (III) chloride solution to the stirring waste solution. An excess of the reducing agent will likely be required to ensure complete reaction. The reaction progress can sometimes be monitored by a color change.
-
Reaction Time: Allow the reaction to proceed for a sufficient time to ensure complete reduction. This may range from 1 to several hours at room temperature.
-
Neutralization: After the reaction is complete, carefully neutralize the acidic solution by slowly adding a base such as sodium bicarbonate until the pH is near neutral (pH 6-8). Be cautious as this may produce gas (CO₂).
-
Confirmation (Optional): For validation of the disposal procedure, a sample of the treated waste could be analyzed by a suitable analytical method (e.g., HPLC, LC-MS) to confirm the absence of this compound.
-
Step 3: Disposal of Deactivated Waste
-
Container Labeling: Once the deactivation is complete and the solution is neutralized, clearly label the waste container as "Deactivated Zolmitriptan Waste" and list the contents, including the reaction byproducts.
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal contractor.
-
Incineration: The final disposal method for the deactivated waste will likely be incineration at a licensed facility, which is a common and effective way to destroy pharmaceutical waste[2].
Spill Management
In the event of a spill of this compound powder or solution:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if dealing with a powder.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: For solid spills, carefully sweep or vacuum the material into a labeled waste container. Avoid generating dust. For liquid spills, collect the absorbent material into a labeled waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by water. All cleaning materials should be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Zolmitriptan N-Oxide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Zolmitriptan N-Oxide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Compound Information:
-
Name: this compound
-
Molecular Formula: C16H21N3O3[1]
-
Primary Hazards: Irritant, Harmful if swallowed.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is crucial to use appropriate PPE to prevent skin and eye contact, as well as inhalation of the compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US).[2] | Protects eyes from dust and splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][3] | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. For larger spills or increased risk of exposure, a complete suit protecting against chemicals may be necessary. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator where dust formation is likely. Use in a well-ventilated area or under a fume hood. | Prevents inhalation of harmful dust particles. |
Operational and Disposal Plans
Handling Procedures:
Safe handling of this compound requires adherence to the following step-by-step procedures to minimize exposure risk.
-
Preparation:
-
Ensure a well-ventilated work area, preferably a laboratory fume hood.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Handle the compound in a designated area to prevent cross-contamination.
-
Avoid the formation of dust and aerosols during handling.
-
Use non-sparking tools to prevent ignition sources.
-
-
Dissolving and Reactions:
-
When dissolving the compound, add the solvent slowly to the solid to minimize dust generation.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Decontaminate all work surfaces and equipment after use.
-
Spill Management:
In the event of a spill, follow these procedures immediately:
-
Minor Spills:
-
Clean up spills immediately.
-
Avoid breathing in any dust.
-
Wear appropriate PPE.
-
Sweep up or vacuum the spilled material and place it in a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable cleaning agent.
-
-
Major Spills:
-
Evacuate the area and restrict access.
-
Alert the appropriate emergency response team.
-
Ensure adequate ventilation.
-
Disposal Plan:
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Compound: Dispose of excess or expired this compound as hazardous chemical waste. Incineration in a licensed facility is a recommended method.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be placed in a sealed, labeled container for hazardous waste disposal.
-
Regulations: Ensure that all federal, state, and local regulations regarding hazardous waste disposal are strictly followed.
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
